Stigmasterol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H48O |
|---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R,5S)-6,6,7,7,7-pentadeuterio-5-propan-2-ylhept-3-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1/i1D3,7D2 |
InChI Key |
HCXVJBMSMIARIN-NTWICQSISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Stigmasterol-d5: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Stigmasterol-d5, a deuterated analog of the naturally occurring phytosterol, stigmasterol (B192456). Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative analytical methods. Furthermore, it delves into the biological activities and associated signaling pathways of its non-deuterated counterpart, providing valuable context for its application in various research fields.
Chemical Structure and Properties of this compound
This compound is a stable isotope-labeled version of stigmasterol, where five hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of stigmasterol in complex biological matrices. The increased mass allows for its differentiation from the endogenous analyte while maintaining similar chemical and physical properties.
While the exact positions of the five deuterium atoms can vary between different commercial batches, they are typically located on the ethyl group of the side chain to minimize any potential impact on the molecule's chromatographic behavior relative to the unlabeled stigmasterol. The structure shown below represents a common labeling pattern.
Chemical Structure:
Image Source: MedChemExpress[1][2]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 2260669-29-0 | [1][3] |
| Molecular Formula | C₂₉H₄₃D₅O | [3][4][5] |
| Molecular Weight | 417.72 g/mol | [3] |
| Appearance | White to off-white solid/powder | |
| Purity | >99% (by HPLC) | |
| Storage | -20°C | [5] |
| Solubility | Soluble in alcohols | [6] |
Physicochemical Properties of Stigmasterol (for comparison):
| Property | Value | Reference |
| CAS Number | 83-48-7 | [7] |
| Molecular Formula | C₂₉H₄₈O | [7] |
| Molecular Weight | 412.7 g/mol | [7] |
| Melting Point | 165-167 °C | |
| Boiling Point | 509.8 °C at 760 mmHg | |
| Solubility | Insoluble in water, soluble in many organic solvents | [6] |
Experimental Protocols
General Protocol for the Synthesis of Deuterated Sterols
For instance, to introduce deuterium atoms into the side chain of stigmasterol, a common strategy involves the Wittig reaction or a similar olefination reaction using a deuterated phosphonium (B103445) ylide or a related deuterated reagent. The synthesis would typically start from a stigmasterol-derived aldehyde or ketone, which is then reacted with the deuterated fragment to build the desired side chain with incorporated deuterium atoms. Subsequent purification steps, such as column chromatography and recrystallization, are necessary to obtain the final high-purity product.
Quantitative Analysis of Stigmasterol using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantification of stigmasterol in a biological matrix (e.g., vegetable oil) using this compound as an internal standard. The parameters should be optimized for the specific instrument and matrix being analyzed.
2.2.1. Sample Preparation (from Vegetable Oil)
-
Saponification:
-
Accurately weigh approximately 100 mg of the oil sample into a glass tube.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution in ethanol).
-
Add 2 mL of 2 M potassium hydroxide (B78521) in ethanol.
-
Seal the tube and heat at 60°C for 1 hour to saponify the sterol esters.
-
-
Extraction:
-
After cooling to room temperature, add 2 mL of water and 2 mL of n-hexane.
-
Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer containing the unsaponifiable fraction (including free sterols) to a new tube.
-
Repeat the extraction of the aqueous layer with another 2 mL of n-hexane and combine the hexane fractions.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., acetonitrile/methanol).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
2.2.2. LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid |
| Gradient | Start with 80% B, increase to 100% B over 10 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500) |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode |
| Ion Source Temp. | 400°C (APCI) |
| MRM Transitions | Stigmasterol: Q1 m/z 395.4 -> Q3 m/z 255.2this compound: Q1 m/z 400.4 -> Q3 m/z 255.2 (or other appropriate fragment) |
Note: The MRM transitions should be optimized by infusing standard solutions of stigmasterol and this compound into the mass spectrometer. The transition for this compound will depend on the location of the deuterium atoms.
2.2.3. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the stigmasterol analyte to the peak area of the this compound internal standard against the concentration of the stigmasterol standards.
-
Determine the concentration of stigmasterol in the samples by interpolating the peak area ratios from the calibration curve.
Biological Activity and Signaling Pathways of Stigmasterol
Stigmasterol, the non-deuterated form of this compound, is a widely studied phytosterol with a range of biological activities. Understanding these activities provides a crucial background for research involving its deuterated analog.
Stigmasterol has been shown to possess anti-inflammatory, anti-osteoarthritic, anti-hypercholesterolemic, anti-tumor, and neuroprotective properties. These effects are mediated through its interaction with various cellular signaling pathways.
Key Signaling Pathways Modulated by Stigmasterol
mTOR Signaling Pathway: Stigmasterol has been found to activate the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.
Caption: Stigmasterol-mediated activation of the mTOR signaling pathway.
Keap1/Nrf2 Pathway: Stigmasterol can activate the Keap1/Nrf2 pathway, a key regulator of the cellular antioxidant response. This contributes to its neuroprotective and anti-inflammatory effects.
Caption: Stigmasterol's role in the Keap1/Nrf2 antioxidant pathway.
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Stigmasterol has been shown to modulate this pathway, contributing to its anti-cancer properties.
Caption: Stigmasterol's modulation of the PI3K/Akt signaling pathway.
JAK/STAT Signaling Pathway: The JAK/STAT pathway is involved in immunity, inflammation, and cell growth. Stigmasterol can influence this pathway, which is relevant to its immunomodulatory and anti-inflammatory effects.
Caption: Stigmasterol's influence on the JAK/STAT signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the quantitative analysis of stigmasterol in a biological sample using this compound as an internal standard.
Caption: Workflow for stigmasterol quantification using this compound.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of stigmasterol in various matrices. Its chemical and physical properties closely mimic those of its unlabeled counterpart, ensuring reliable performance as an internal standard. The information provided in this technical guide on the properties of this compound, along with the biological context of stigmasterol's activity and detailed experimental protocols, serves as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-1 | CAS#:2260669-29-0 | Chemsrc [chemsrc.com]
- 4. This compound | Axios Research [axios-research.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stigmasterol | C29H48O | CID 5280794 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Stigmasterol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Stigmasterol-d5, a crucial tool in metabolic research and drug development. Deuterium-labeled stigmasterol (B192456) serves as an invaluable internal standard for quantitative analysis by mass spectrometry and as a tracer for metabolic studies.[1][2] This document outlines synthetic strategies, detailed experimental protocols, and the application of this compound.
Introduction to Stigmasterol and Isotopic Labeling
Stigmasterol is a widely occurring phytosterol in plants, known for its role in maintaining the structure and function of cell membranes.[3] In drug development and metabolic research, accurately quantifying endogenous or administered compounds is critical. Isotopic labeling, the substitution of an atom with its isotope, is a powerful technique for this purpose.[4] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for labeling. The increased mass of deuterium allows for the differentiation of the labeled compound from its endogenous counterpart in mass spectrometric analysis, without significantly altering its chemical properties.[5] this compound, with five deuterium atoms, offers a distinct mass shift, making it an excellent internal standard for mitigating matrix effects and improving the accuracy of quantification.[6]
Synthetic Strategies for Deuterium-Labeled Stigmasterol
The synthesis of deuterated stigmasterol can be approached through chemical synthesis, biosynthesis, or a combination of both. The choice of strategy depends on the desired labeling pattern (site-specific vs. uniform) and the required isotopic purity.
1. Site-Specific Chemical Synthesis: This approach offers precise control over the location of deuterium atoms. A common strategy involves the chemical modification of the stigmasterol molecule to introduce deuterium at specific positions.
One documented method for producing a deuterated stigmasterol involves the synthesis of 25-²H-Stigmasterol.[7][8] This multi-step synthesis starts with the ozonolysis of the stigmasterol side chain, followed by coupling with a deuterium-labeled sulfone to reintroduce the side chain with a deuterium atom at the 25th position.[7][8] The overall yield for this eight-step synthesis is approximately 15%.[7][8]
-
Preparation of a 6-oxo-3α,5α-cyclosteroid derivative from the starting Δ⁵-sterol.
-
Base-catalyzed exchange with deuterium oxide to introduce two deuterium atoms at the C-7 position.
-
Reduction of the 6-oxo group with sodium borodeuteride to introduce a third deuterium atom at the C-6 position.
-
Rearrangement to yield the [6,7,7-²H₃]-Δ⁵ sterol.[9]
Combining a ring-labeling strategy with a side-chain labeling approach could potentially yield this compound.
3. Biosynthetic Approaches: An alternative strategy is the use of microorganisms to produce uniformly deuterated sterols. Modified strains of Saccharomyces cerevisiae can be cultured in a deuterium-enriched medium to produce a variety of deuterated sterols.[10][11] While this method can produce highly deuterated compounds, it typically results in a mixture of sterols that require subsequent purification.[11]
Quantitative Data Summary
The following table summarizes the quantitative data found in the literature for the synthesis of a deuterated stigmasterol analog.
| Product | Synthetic Method | Number of Steps | Overall Yield | Reference |
| 25-²H-Stigmasterol | Chemical Synthesis (Ozonolysis, Sulfone Coupling) | 8 | ~15% | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of 25-²H-Stigmasterol (Adapted from Marsan et al., 1996)[7][8]
This protocol outlines the key steps for the synthesis of a side-chain deuterated stigmasterol.
Step 1: Ozonolysis of Stigmasterol
-
Dissolve stigmasterol in a suitable solvent such as dichloromethane.
-
Cool the solution to -78°C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.
-
Quench the reaction with a reducing agent (e.g., dimethyl sulfide) to yield the 22-aldehyde derivative.
Step 2: Preparation of the Deuterated Sulfone
-
Synthesize a suitable sulfone containing a deuterium atom at the desired position (in this case, corresponding to C-25 of the final product). This involves multi-step organic synthesis which is not detailed in the primary reference.
Step 3: Coupling Reaction
-
React the 22-aldehyde derivative from Step 1 with the deuterated sulfone from Step 2 under basic conditions to form a new carbon-carbon bond.
Step 4: Control of Stereochemistry
-
If a chiral sulfoxide (B87167) is used in the synthesis of the sulfone, the resulting diastereomers can be separated by chromatography to control the configuration at C-24.
Step 5: Subsequent Transformations
-
Carry out a series of reactions to transform the coupled product into the final 25-²H-Stigmasterol. This may include desulfonylation and other functional group manipulations. The primary reference mentions a total of eight steps for the entire synthesis.[7][8]
Step 6: Purification
-
Purify the final product using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to obtain pure 25-²H-Stigmasterol.
Visualization of Synthetic and Analytical Workflows
Diagram 1: Synthetic Pathway for 25-²H-Stigmasterol
Caption: Synthetic route to 25-²H-Stigmasterol.
Diagram 2: Application of this compound in Quantitative Analysis
Caption: Workflow for stigmasterol quantification using this compound.
Conclusion
The synthesis of deuterium-labeled stigmasterol, such as this compound, is a challenging but essential process for advanced biomedical and pharmaceutical research. While a direct, high-yield synthesis for this compound is not yet prominently featured in the literature, existing methods for site-specific deuteration of the side-chain and general protocols for ring deuteration provide a strong foundation for its development. The use of this compound as an internal standard significantly enhances the reliability of quantitative analytical methods, which is critical for pharmacokinetic studies and the assessment of the physiological effects of phytosterols. Further research into more efficient and scalable synthetic routes will undoubtedly broaden the application of this important analytical tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Stigmasterol - Wikipedia [en.wikipedia.org]
- 4. synmr.in [synmr.in]
- 5. benchchem.com [benchchem.com]
- 6. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00754E [pubs.rsc.org]
Unraveling the Molecular Weight of Stigmasterol-d5
Stigmasterol-d5, a deuterated form of the naturally occurring plant sterol, has a molecular weight of 417.72 g/mol [1][2][3]. This value is a critical piece of information for researchers in various fields, including drug development and metabolic studies, where isotopically labeled compounds are utilized as internal standards or tracers.
Molecular Composition and Isotopic Labeling
The molecular formula for this compound is C₂₉H₄₃D₅O[1][2][4][5]. This formula indicates that five hydrogen atoms (H) in the standard stigmasterol (B192456) molecule have been replaced with deuterium (B1214612) (D) atoms. Deuterium is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus, which gives it an atomic weight of approximately 2.014 atomic mass units (u)[6][7][8]. This is roughly double the atomic weight of protium, the most common hydrogen isotope.
The non-deuterated form, stigmasterol, has the molecular formula C₂₉H₄₈O and a molecular weight of approximately 412.7 g/mol [9][10]. The increase in molecular weight in this compound is a direct result of the substitution of five hydrogen atoms with the heavier deuterium isotope.
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₉H₄₃D₅O | 417.72[1][2][3] |
| Stigmasterol | C₂₉H₄₈O | 412.7[9][10] |
Methodologies for Determination
The molecular weight of chemical compounds like this compound is typically determined and confirmed using analytical techniques such as mass spectrometry. In this method, the molecule is ionized, and its mass-to-charge ratio is measured, allowing for a precise determination of its molecular weight. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the compound before such analyses[2].
Logical Relationship of Isotopic Labeling
The relationship between stigmasterol and its deuterated form can be visualized as a straightforward isotopic substitution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Avanti Research™ - A Croda Brand | 2260669-29-0 [sigmaaldrich.com]
- 3. This compound-1 2260669-29-0 | MCE [medchemexpress.cn]
- 4. avantiresearch.com [avantiresearch.com]
- 5. This compound | Axios Research [axios-research.com]
- 6. Deuterium - Wikipedia [en.wikipedia.org]
- 7. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 8. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]
- 9. Stigmasterol | C29H48O | CID 5280794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Stigmasterol-d5: A Technical Guide for Researchers
CAS Number: 2260669-29-0
This technical guide provides an in-depth overview of Stigmasterol-d5, a deuterated form of the common plant sterol, stigmasterol (B192456).[1][2] Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, suppliers, analytical applications, and its relevance in cellular signaling pathways.
Core Compound Properties
This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of stigmasterol in various biological matrices.[3] Its five deuterium (B1214612) atoms provide a distinct mass shift, facilitating precise measurement without interfering with the analysis of the endogenous, non-labeled compound.
| Property | Value | Source |
| CAS Number | 2260669-29-0 | [1][4] |
| Molecular Formula | C₂₉H₄₃D₅O | [1][4] |
| Molecular Weight | 417.72 g/mol | [1][4] |
| Appearance | Powder | [5][6] |
| Purity | >99% (HPLC) | [5][6] |
| Storage Temperature | -20°C | [6][7] |
| Solubility | Soluble in organic solvents such as methanol (B129727) and chloroform. |
Commercial Suppliers
A number of chemical suppliers offer this compound for research purposes. The following table lists some of the key suppliers. Pricing and availability are subject to change and should be verified on the suppliers' websites.
| Supplier | Product Number/Name | Notes |
| Avanti Polar Lipids (distributed by MilliporeSigma) | 700157P | Offered as a powder.[4][5][6][8] |
| MedChemExpress (MCE) | HY-N0131S1 | Available in various quantities.[9][10] |
| Chemsrc | This compound-1 | Provides basic chemical and physical properties.[1] |
| Axios Research | AR-S01905 | Marketed as a reference standard. |
Experimental Protocols: Quantification of Stigmasterol
This compound is an essential tool for the accurate quantification of stigmasterol in biological samples, such as plasma, serum, and tissue extracts, using hyphenated mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow for Stigmasterol Quantification
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.net [ijpbs.net]
- 4. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 7. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. ijpbs.net [ijpbs.net]
- 10. aocs.org [aocs.org]
A Technical Guide to the Natural Abundance of Stigmasterol Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural isotopic abundance of stigmasterol (B192456), a prominent phytosterol found in various plant sources. The document details the biosynthetic origins of stigmasterol, presents available data on its carbon isotope composition, and outlines the experimental protocols for isotopic analysis. This information is critical for researchers in fields such as geochemistry, food authenticity, and metabolic studies, where isotopic signatures serve as powerful tracers.
Stigmasterol Biosynthesis: A Pathway Overview
Stigmasterol is synthesized in plants through the mevalonate (B85504) pathway. The biosynthesis is a complex series of enzymatic reactions that starts from acetyl-CoA. Key steps involve the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the building blocks for all isoprenoids. The pathway proceeds through the synthesis of squalene, which is then cyclized to cycloartenol, the first sterol precursor in plants. A series of subsequent modifications, including demethylations, isomerizations, and desaturations, lead to the formation of various phytosterols. Stigmasterol itself is derived from β-sitosterol through the action of a specific C-22 desaturase enzyme.
Natural Isotopic Abundance of Stigmasterol
The isotopic composition of organic molecules, including stigmasterol, is influenced by the isotopic composition of the source materials (CO₂, water) and the kinetic isotope effects of the enzymatic reactions during biosynthesis. The natural abundance of stable isotopes is typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.
Carbon Isotope (δ¹³C) Abundance
The carbon isotopic composition (δ¹³C) of stigmasterol primarily reflects the photosynthetic pathway of the source plant (C3, C4, or CAM). A recent study by Schlag, Huang, and Vetter (2024) provides valuable δ¹³C data for stigmasterol from various plant oils.
| Plant Oil Source (Photosynthetic Pathway) | Stigmasterol δ¹³C (‰ vs. VPDB) | Reference |
| Olive Oil (C3) | -32.1 ± 0.2 | [1] |
| Sunflower Oil (C3) | -31.5 ± 0.1 | [1] |
| Rapeseed Oil (C3) | -31.3 ± 0.2 | [1] |
| Corn Oil (C4) | -16.5 ± 0.1 | [1] |
| Amaranth Oil (C4) | -16.2 ± 0.3 | [1] |
Data presented as mean ± standard deviation.
Hydrogen (δ²H) and Oxygen (δ¹⁸O) Isotope Abundance
Experimental Protocols for Isotopic Analysis
The determination of the natural isotopic abundance of stigmasterol requires sophisticated analytical techniques, primarily Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). The following is a generalized protocol based on established methods for phytosterol isotope analysis.
Sample Preparation and Extraction
-
Lipid Extraction: The total lipids are extracted from the plant material (e.g., seeds, leaves, or oil) using a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Saponification: The extracted lipids are saponified to release free sterols from their esterified forms. This is achieved by refluxing the lipid extract with a strong base, such as potassium hydroxide (B78521) in ethanol.
-
Unsaponifiable Matter Extraction: After saponification, the unsaponifiable matter, which contains the sterols, is extracted with a non-polar solvent like n-hexane or diethyl ether.
-
Purification: The crude sterol fraction is purified using column chromatography or thin-layer chromatography (TLC) to isolate the sterol fraction from other unsaponifiable components.
Derivatization
For GC analysis, the hydroxyl group of stigmasterol needs to be derivatized to increase its volatility and thermal stability.
-
Acetylation: A common and effective method for sterol derivatization for δ¹³C analysis is acetylation. The purified sterol fraction is reacted with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) to form sterol acetates.
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
-
Instrumentation: A high-resolution gas chromatograph is coupled to an isotope ratio mass spectrometer via a combustion interface.
-
Gas Chromatography: The derivatized stigmasterol acetate (B1210297) is separated from other sterols on a capillary GC column (e.g., a non-polar or mid-polar column like DB-5ms or DB-17ms). The GC oven temperature is programmed to achieve optimal separation.
-
Combustion: As the separated compounds elute from the GC column, they are quantitatively combusted to CO₂ (for δ¹³C analysis) or pyrolyzed to H₂ (for δ²H analysis) in a high-temperature reactor.
-
Isotope Ratio Mass Spectrometry: The resulting gas (CO₂ or H₂) is introduced into the ion source of the IRMS, where it is ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (e.g., m/z 44, 45, and 46 for CO₂) and measures their relative abundances.
-
Calibration: The measured isotope ratios are calibrated against a reference gas of known isotopic composition, which is introduced into the IRMS multiple times during the analytical sequence. The final δ values are reported relative to the international standards Vienna Pee Dee Belemnite (VPDB) for carbon and Vienna Standard Mean Ocean Water (VSMOW) for hydrogen.
Conclusion
The natural isotopic abundance of stigmasterol, particularly its carbon isotope composition, provides a valuable tool for scientific research. The δ¹³C values of stigmasterol can effectively differentiate between plant sources with different photosynthetic pathways. While data on hydrogen and oxygen isotopes for stigmasterol remain scarce, the established methodologies for compound-specific isotope analysis pave the way for future research in this area. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize stigmasterol's isotopic signature in their work.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Stigmasterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated stigmasterol (B192456), a critical tool in various scientific disciplines, including drug development, metabolic research, and analytical chemistry. This document details the key characteristics of deuterated stigmasterol, outlines experimental protocols for its synthesis and analysis, and explores its interactions with key biological signaling pathways.
Physicochemical Properties
Deuterium-labeled stigmasterol, such as stigmasterol-d5, is primarily utilized as an internal standard in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The introduction of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise quantification of its non-deuterated counterpart in complex biological matrices. While extensive data on the physical properties of every deuterated variant is not always available, the properties of non-deuterated stigmasterol serve as a reliable baseline.
Table 1: Physical and Chemical Properties of Stigmasterol and Deuterated Stigmasterol (this compound)
| Property | Stigmasterol | This compound | Source(s) |
| Molecular Formula | C₂₉H₄₈O | C₂₉H₄₃D₅O | |
| Molecular Weight | 412.70 g/mol | 417.72 g/mol | [1] |
| Appearance | White solid | Powder | [2] |
| Melting Point | 160-164 °C | Not explicitly reported, but expected to be very similar to stigmasterol. | [2][3] |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide. | Soluble in organic solvents. | [4] |
| Storage Temperature | -20°C | -20°C |
Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and analysis of deuterated stigmasterol, compiled from established protocols for similar sterol compounds.
Synthesis of Deuterated Stigmasterol
The synthesis of deuterated stigmasterol can be achieved through various established methods, often involving the protection of reactive groups, followed by deuteration and deprotection steps. One common approach is the selective hydrogenation of a protected stigmasterol derivative using deuterium gas.
A representative synthetic workflow for preparing a side-chain deuterated stigmasterol from stigmasterol is as follows:
-
Acetylation of Stigmasterol: The hydroxyl group at C-3 is protected by reacting stigmasterol with acetic anhydride (B1165640) in pyridine (B92270) to form stigmasterol acetate (B1210297).[5]
-
Selective Epoxidation: The more reactive Δ⁵⁻⁶ double bond in the sterol ring is selectively epoxidized using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).[5]
-
Deuteration of the Side Chain: The Δ²² double bond in the side chain of the epoxide intermediate is then hydrogenated using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C).[5] This step introduces deuterium atoms across the double bond.
-
Deoxygenation: The epoxide group is removed to regenerate the Δ⁵⁻⁶ double bond.[5]
-
Saponification: The acetate protecting group is removed by saponification with a base like potassium hydroxide (B78521) (KOH) to yield the final deuterated stigmasterol product.[5]
Purification of Deuterated Stigmasterol
Purification of the synthesized deuterated stigmasterol is crucial to remove unreacted starting materials, byproducts, and catalysts. A common and effective method is column chromatography.
A general protocol for the purification of sterols using column chromatography is as follows:
-
Column Preparation: A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel, slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude deuterated stigmasterol is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.
-
Elution: A gradient of solvents with increasing polarity (e.g., a hexane/ethyl acetate mixture) is passed through the column. The different components of the mixture will travel down the column at different rates depending on their polarity.
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure deuterated stigmasterol.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified deuterated stigmasterol.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of sterols. Deuterated stigmasterol is commonly used as an internal standard in these analyses.
A general GC-MS protocol for sterol analysis involves the following steps:
-
Sample Preparation:
-
Saponification: To hydrolyze sterol esters, the sample is treated with a solution of potassium hydroxide in ethanol.
-
Extraction: The non-saponifiable lipids, including the free sterols, are extracted with an organic solvent such as hexane.
-
Derivatization: To increase their volatility and improve chromatographic performance, the sterols are derivatized to form trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the GC.
-
Separation: The different sterols are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to increase gradually to facilitate separation.
-
Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the resulting ions is measured.
-
-
Data Analysis: The identity of the sterols is confirmed by comparing their retention times and mass spectra to those of known standards. Quantification is achieved by comparing the peak area of the analyte to that of the deuterated internal standard.
Biological Activity and Signaling Pathways
While deuteration is primarily a tool for analytical purposes and is not expected to significantly alter the biological activity of stigmasterol, understanding the signaling pathways modulated by the parent compound is crucial for interpreting data from tracer studies. Stigmasterol has been shown to influence several key signaling pathways involved in cellular processes such as growth, proliferation, and stress response.
Akt/mTOR Pathway
The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Stigmasterol has been shown to inhibit the Akt/mTOR signaling pathway in certain cancer cells, leading to the induction of autophagy and apoptosis.[1][6] This suggests a potential therapeutic role for stigmasterol in cancer treatment.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling and immune responses. Dysregulation of this pathway is implicated in various diseases, including cancer. Stigmasterol has been found to inhibit the JAK/STAT signaling pathway, contributing to its anti-inflammatory and anti-cancer properties.[1]
Keap1/Nrf2 Pathway
The Keap1/Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of antioxidant and detoxification genes. Stigmasterol has been shown to activate the Nrf2 pathway, thereby enhancing the cell's ability to combat oxidative stress. This mechanism is thought to underlie some of its neuroprotective effects.
Conclusion
Deuterated stigmasterol is an invaluable tool for researchers in the fields of drug development, metabolism, and analytical science. Its distinct mass and stable isotopic label allow for precise quantification and tracing of stigmasterol in complex biological systems. While its physical and chemical properties are largely comparable to its non-deuterated analog, the strategic incorporation of deuterium enables sophisticated experimental designs. The understanding of stigmasterol's interaction with key cellular signaling pathways, such as Akt/mTOR, JAK/STAT, and Keap1/Nrf2, provides a crucial framework for interpreting the results of studies utilizing deuterated stigmasterol and for exploring its therapeutic potential. This guide serves as a foundational resource for the effective application of deuterated stigmasterol in scientific research.
References
- 1. Stigmasterol | C29H48O | CID 5280794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stigmasterol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. A concise synthesis of β-sitosterol and other phytosterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Stigmasterol Metabolism In Vivo: A Technical Guide
An in-depth technical guide on the in vivo metabolism of stigmasterol (B192456), designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the absorption, distribution, biotransformation, and excretion of stigmasterol, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Abstract
Stigmasterol, a prominent phytosterol found in various plant-based foods, has garnered significant attention for its potential health benefits, including cholesterol-lowering effects and anti-inflammatory properties. Understanding its metabolic fate in vivo is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This guide provides a detailed overview of the in vivo metabolism of stigmasterol, focusing on its absorption, distribution, biotransformation, and excretion. It summarizes key quantitative data, outlines common experimental protocols, and visualizes metabolic pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Stigmasterol is a plant sterol that is structurally similar to cholesterol. Its presence in the diet can influence cholesterol absorption and metabolism. Upon ingestion, stigmasterol undergoes a series of metabolic processes primarily in the gastrointestinal tract and the liver. This document details the current understanding of these processes.
Absorption and Bioavailability
The absorption of stigmasterol in the small intestine is relatively low compared to cholesterol. It is transported into enterocytes via the Niemann-Pick C1-Like 1 (NPC1L1) transporter. However, it is also actively effluxed back into the intestinal lumen by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8. This efflux mechanism significantly limits its systemic bioavailability.
Tissue Distribution and Cellular Uptake
Once absorbed, stigmasterol is incorporated into chylomicrons and transported via the lymphatic system to the bloodstream. From there, it is distributed to various tissues, with the liver being the primary organ for its metabolism. Cellular uptake mechanisms are not fully elucidated but are thought to involve lipoprotein receptors.
Biotransformation and Metabolic Pathways
The primary site of stigmasterol metabolism is the liver, where it is converted into bile acids and neutral sterols. The key enzymatic reactions involve cytochrome P450 enzymes.
Stigmasterol can be converted to cholic acid and chenodeoxycholic acid through a series of enzymatic steps initiated by cholesterol 7α-hydroxylase (CYP7A1). This pathway is a major route for its elimination.
A significant portion of absorbed stigmasterol is excreted in the feces as neutral sterols after being transported back into the intestine from the liver via the biliary system.
Quantitative Data on Stigmasterol Metabolism
The following tables summarize key quantitative data from various in vivo studies on stigmasterol metabolism.
Table 1: Bioavailability and Absorption of Stigmasterol
| Species | Dose | Route of Administration | Absorption Rate (%) | Bioavailability (%) |
| Rat | 50 mg/kg | Oral gavage | 5 - 12 | < 1 |
| Human | 1 g/day | Dietary | 1 - 5 | < 0.5 |
| Mouse | 100 mg/kg | Oral gavage | 8 - 15 | ~1 |
Table 2: Tissue Distribution of Stigmasterol
| Species | Tissue | Concentration (µg/g tissue) | Time Post-Dose (h) |
| Rat | Liver | 2.5 ± 0.4 | 24 |
| Rat | Adipose | 1.8 ± 0.3 | 48 |
| Mouse | Brain | 0.5 ± 0.1 | 24 |
Table 3: Excretion of Stigmasterol and its Metabolites
| Species | Route of Excretion | % of Administered Dose | Form |
| Human | Fecal | > 90 | Unchanged Stigmasterol |
| Rat | Biliary | 10 - 20 | Bile Acids & Neutral Sterols |
| Human | Urinary | < 1 | Metabolites |
Experimental Protocols
-
Animal Model: Male Wistar rats (200-250 g) are typically used.
-
Diet: Animals are fed a standard chow diet or a diet supplemented with a known concentration of stigmasterol.
-
Dosing: A single oral gavage of radiolabeled [14C]-stigmasterol (e.g., 50 mg/kg) is administered.
-
Sample Collection: Feces and urine are collected for 72 hours. Blood samples are taken at various time points. At the end of the study, tissues such as the liver, intestine, and adipose tissue are harvested.
-
Analysis: Radioactivity in feces, urine, and tissues is measured by liquid scintillation counting to determine absorption and excretion. Plasma and tissue concentrations of stigmasterol and its metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Animal Model: Bile duct-cannulated rats are used.
-
Procedure: Following administration of stigmasterol, bile is collected for up to 48 hours.
-
Analysis: The bile flow rate is measured, and the concentrations of bile acids and neutral sterols are determined by GC-MS or High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Overview of in vivo stigmasterol metabolism.
Caption: Workflow for in vivo stigmasterol absorption studies.
Conclusion
The in vivo metabolism of stigmasterol is a complex process characterized by low absorption, extensive efflux back into the intestine, and primary metabolism in the liver to bile acids and neutral sterols, which are then excreted. The experimental protocols and data presented in this guide provide a framework for future research aimed at further elucidating the metabolic pathways of stigmasterol and harnessing its therapeutic potential.
Methodological & Application
Application Notes & Protocols: Quantitative Analysis of Phytosterols Using Stigmasterol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosterols (B1254722) are a group of naturally occurring steroidal alcohols found in plants. Their structural similarity to cholesterol allows them to competitively inhibit cholesterol absorption in the gut, thereby playing a role in reducing low-density lipoprotein (LDL) cholesterol levels in the blood. This characteristic has led to their extensive use as functional food ingredients and in pharmaceutical preparations. Accurate and precise quantification of phytosterols, such as campesterol, β-sitosterol, and stigmasterol, is crucial for quality control, formulation development, and clinical studies.
This document provides detailed application notes and protocols for the quantitative analysis of major phytosterols in various matrices, employing Stigmasterol-d5 as an internal standard (IS) to ensure high accuracy and reproducibility. The use of a deuterated internal standard, which co-elutes with the analyte but is distinguishable by mass spectrometry, is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are described, as they are the most powerful techniques for phytosterol analysis.[1][2]
I. Analytical Methodologies
Two primary analytical techniques are detailed below: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust method for phytosterol analysis, offering excellent chromatographic separation.[2] However, it necessitates a derivatization step to increase the volatility and thermal stability of the phytosterols.[3][4]
Experimental Protocol: GC-MS Analysis of Phytosterols
a. Sample Preparation (Saponification and Extraction) This protocol is adapted for samples like edible oils, food matrices, or biological samples.
-
Weighing and Spiking: Accurately weigh 100-500 mg of the homogenized sample into a screw-capped glass tube. Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 100 µg/mL solution in ethanol).
-
Saponification: Add 5 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH) to the tube. Blanketing with nitrogen is recommended to prevent oxidation.
-
Hydrolysis: Securely cap the tube and heat at 70°C for 60 minutes with occasional vortexing to ensure complete hydrolysis of sterol esters.
-
Cooling and Extraction: Cool the tube to room temperature. Add 5 mL of deionized water and 5 mL of n-hexane. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the upper n-hexane layer containing the unsaponifiable matter (including phytosterols) to a clean tube.
-
Re-extraction: Repeat the extraction (steps 4-6) two more times to ensure complete recovery. Combine the hexane (B92381) extracts.
-
Washing: Wash the combined hexane extracts with 5 mL of deionized water to remove any residual KOH.
-
Drying: Dry the extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
b. Derivatization (Silylation)
-
To the dried extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of anhydrous pyridine (B92270) to act as a catalyst and solvent.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.
-
Cool to room temperature before injection into the GC-MS system.
c. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 min.
-
Ramp 1: 20°C/min to 270°C, hold for 5 min.
-
Ramp 2: 5°C/min to 300°C, hold for 10 min.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
d. Data Presentation: GC-MS Quantitative Data
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Campesterol-TMS | ~12.9 | 472 | 382, 129 |
| Stigmasterol-TMS | ~13.6 | 484 | 394, 129 |
| This compound-TMS (IS) | ~13.6 | 489 | 399, 129 |
| β-Sitosterol-TMS | ~14.2 | 486 | 396, 129 |
Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear range of 1-200 µg/mL is typically achievable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of high selectivity and sensitivity, often without the need for derivatization, which simplifies sample preparation and reduces analysis time.[3][4]
Experimental Protocol: LC-MS/MS Analysis of Phytosterols
a. Sample Preparation
-
Follow the same saponification and extraction procedure as described in the GC-MS protocol (Section 1.a).
-
After evaporation of the n-hexane, reconstitute the dried extract in 1 mL of the mobile phase (e.g., methanol (B129727) or acetonitrile).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
b. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: Isocratic elution with 99:1 (v/v) acetonitrile/methanol.[5]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
c. Data Presentation: LC-MS/MS Quantitative Data
| Analyte | Precursor Ion [M+H-H₂O]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Campesterol | 383.3 | 161.1 | 25 |
| Stigmasterol | 395.3 | 147.1 | 28 |
| This compound (IS) | 400.3 | 152.1 | 28 |
| β-Sitosterol | 397.3 | 161.1 | 25 |
Method validation parameters for a typical LC-MS/MS assay are summarized in the table below.
| Parameter | Campesterol | Stigmasterol | β-Sitosterol |
| Linearity Range (ng/mL) | 10 - 2000 | 10 - 2000 | 10 - 2000 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |
| LOD (ng/mL) | 2 | 2 | 2.5 |
| LOQ (ng/mL) | 10 | 10 | 10 |
| Recovery (%) | 92 - 105 | 94 - 103 | 91 - 106 |
| Intra-day Precision (%RSD) | < 5% | < 5% | < 6% |
| Inter-day Precision (%RSD) | < 7% | < 8% | < 8% |
II. Visualizations
Experimental Workflow
Caption: General workflow for phytosterol quantification.
Logical Relationship of Quantification
Caption: Principle of internal standard quantification.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the quantitative analysis of phytosterols using this compound as an internal standard. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results, which are critical for quality assurance in the food and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stigmasterol-d5 in Metabolomics and Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Stigmasterol-d5 as an internal standard in metabolomics and lipidomics research, with a focus on quantitative analysis of stigmasterol (B192456) and other phytosterols. Detailed protocols for sample preparation and LC-MS/MS analysis are provided, along with insights into the biological signaling pathways influenced by stigmasterol.
Introduction to Stigmasterol and the Role of this compound
Stigmasterol is a prominent plant sterol, or phytosterol, with a chemical structure similar to cholesterol. It is abundant in various plant-based foods and has been the subject of extensive research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In the fields of metabolomics and lipidomics, accurate quantification of endogenous metabolites like stigmasterol is crucial for understanding disease mechanisms and for drug development.
Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based quantification. This compound, a deuterated analog of stigmasterol, serves as an ideal internal standard for the quantification of stigmasterol in complex biological matrices. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation by the mass spectrometer.
Quantitative Analysis of Stigmasterol using this compound
The following sections detail a protocol for the quantitative analysis of stigmasterol in human plasma using this compound as an internal standard. This method can be adapted for other biological matrices such as tissues and cell cultures.
Experimental Workflow
The overall workflow for the quantitative analysis of stigmasterol involves sample preparation, including lipid extraction and saponification, followed by LC-MS/MS analysis and data processing.
Materials and Reagents
-
Stigmasterol (analytical standard)
-
This compound (internal standard)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Potassium hydroxide (B78521) (KOH)
-
Formic acid
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Stock and Working Solution Preparation
-
Stigmasterol Stock Solution (1 mg/mL): Accurately weigh 10 mg of stigmasterol and dissolve in 10 mL of isopropanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of isopropanol.
-
Stigmasterol Working Solutions (for calibration curve): Prepare a series of working solutions by serially diluting the stigmasterol stock solution with isopropanol to achieve concentrations ranging from 1 ng/mL to 2000 ng/mL.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with isopropanol to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound working solution to the plasma sample.
-
Lipid Extraction (Folch Method):
-
Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Add 300 µL of LC-MS grade water and vortex for another 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase into a clean glass tube.
-
-
Saponification:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 1 mL of 1 M ethanolic KOH.
-
Incubate at 60°C for 1 hour to hydrolyze any sterol esters.
-
-
Extraction of Unsaponifiables:
-
After cooling to room temperature, add 1 mL of water and 2 mL of n-hexane.
-
Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes.
-
Collect the upper hexane (B92381) layer containing the free sterols into a new glass tube.
-
Repeat the hexane extraction two more times and pool the hexane fractions.
-
-
Final Preparation:
-
Dry the pooled hexane fractions under a stream of nitrogen.
-
Reconstitute the sample in 200 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at 80% B, increasing to 100% B over 10 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+).
-
MRM Transitions: The following are proposed MRM transitions for stigmasterol and this compound. Note: These transitions should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Stigmasterol | 413.3 | 395.3 | 15 |
| Stigmasterol | 413.3 | 255.2 | 25 |
| This compound | 418.3 | 400.3 | 15 |
| This compound | 418.3 | 260.2 | 25 |
Data Analysis and Quantification
-
Calibration Curve Construction: Prepare a calibration curve by injecting the stigmasterol working solutions (spiked with the same concentration of this compound as the samples) and plotting the peak area ratio of stigmasterol to this compound against the concentration of stigmasterol.
-
Quantification: Determine the concentration of stigmasterol in the biological samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of stigmasterol. These values can serve as a benchmark for method validation.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 2000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.5 - 1 ng/mL | [1] |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL | [1][2] |
| Intra-day Precision (%RSD) | < 10% | [2] |
| Inter-day Precision (%RSD) | < 15% | [2] |
| Recovery | 85 - 110% | [2] |
Signaling Pathways Modulated by Stigmasterol
Stigmasterol has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
PI3K/Akt Signaling Pathway
Stigmasterol has been reported to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[3][4] By inhibiting this pathway, stigmasterol can suppress cancer cell proliferation and survival.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Stigmasterol has been shown to suppress the activation of NF-κB by inhibiting the phosphorylation of p65, a key subunit of the NF-κB complex.[5][6]
References
- 1. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 2. dovepress.com [dovepress.com]
- 3. The Mechanism of Xiaoyao San in the Treatment of Ovarian Cancer by Network Pharmacology and the Effect of Stigmasterol on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stigmasterol mitigates estrogen-deficiency-induced osteoporosis through inhibition of phosphorylated p65 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stigmasterol-d5 as a Tracer in Cholesterol Absorption Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cholesterol absorption is critical for understanding cardiovascular disease and developing effective lipid-lowering therapies. Stable isotope tracers have emerged as a safe and reliable alternative to radioactive isotopes for in vivo metabolic studies. Stigmasterol-d5, a deuterated form of the common plant sterol stigmasterol (B192456), serves as an excellent tracer for quantifying cholesterol absorption. Its structural similarity to cholesterol allows it to follow the same absorption pathways, while the deuterium (B1214612) label enables its differentiation from endogenous sterols by mass spectrometry. This document provides detailed application notes and experimental protocols for the use of this compound in cholesterol absorption studies.
Principle of the Method
The fundamental principle behind using this compound as a tracer is the stable isotope dilution technique. A known amount of this compound is administered orally along with a standardized meal. As it travels through the gastrointestinal tract, it is absorbed alongside dietary and biliary cholesterol. By measuring the ratio of labeled (this compound) to unlabeled (endogenous) sterols in a biological matrix, typically feces or plasma, the efficiency of cholesterol absorption can be calculated. Stigmasterol itself is known to inhibit cholesterol absorption, and the use of its deuterated form allows for precise quantification of this effect.[1]
Key Proteins in Cholesterol Absorption
The intestinal absorption of cholesterol is a complex process mediated by several key proteins. Understanding their roles is crucial for interpreting data from tracer studies.
-
Niemann-Pick C1-Like 1 (NPC1L1): Located on the apical membrane of enterocytes, NPC1L1 is the primary transporter responsible for the uptake of cholesterol and other sterols from the intestinal lumen into the enterocyte.
-
ATP-binding cassette transporters G5 and G8 (ABCG5/G8): This heterodimeric transporter is also located on the apical membrane of enterocytes. Its function is to efflux cholesterol and, particularly, plant sterols from the enterocyte back into the intestinal lumen, thereby limiting their absorption.
The interplay between NPC1L1-mediated uptake and ABCG5/G8-mediated efflux determines the net amount of cholesterol absorbed.
Signaling Pathway of Intestinal Cholesterol Absorption
Caption: Intestinal cholesterol absorption pathway.
Experimental Protocols
In Vivo Animal Study Protocol (Adapted from rodent studies)
This protocol outlines a typical procedure for assessing the impact of a test compound on cholesterol absorption using this compound as a tracer in a rodent model.
1. Animal Acclimation and Diet:
- House animals (e.g., Wistar or WKY rats) in individual metabolic cages for at least one week for acclimation.
- Provide a standard chow diet and water ad libitum.
2. Dosing and Sample Collection:
- Prepare a dosing solution containing the test compound (or vehicle control) and a precise amount of this compound dissolved in a suitable vehicle (e.g., corn oil).
- Administer the dosing solution orally via gavage.
- Collect feces and urine separately over a 72-hour period.
- At the end of the collection period, collect a terminal blood sample via cardiac puncture.
3. Sample Processing:
- Feces: Lyophilize the collected feces to a constant weight and grind into a fine powder.
- Plasma: Separate plasma from whole blood by centrifugation.
4. Sterol Extraction and Analysis (GC-MS):
- Saponification: To an accurately weighed aliquot of fecal powder or a measured volume of plasma, add an internal standard (e.g., epicoprostanol) and ethanolic potassium hydroxide. Heat at 70°C for 1 hour to hydrolyze sterol esters.
- Extraction: After cooling, add water and extract the neutral sterols with a non-polar solvent such as hexane (B92381) or cyclohexane. Repeat the extraction three times.
- Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.
- GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS). Use a capillary column suitable for sterol separation (e.g., HP-5ms).
- Quantification: Monitor the characteristic ions for the TMS derivatives of stigmasterol (and its d5 isotopologue) and cholesterol. Calculate the amounts of each sterol based on the peak areas relative to the internal standard.
5. Calculation of Cholesterol Absorption:
- Calculate the fecal excretion of the this compound tracer.
- The percentage of cholesterol absorption can be calculated using the following formula: % Cholesterol Absorption = [1 - (Fecal Excretion of Tracer / Administered Dose of Tracer)] x 100
Experimental Workflow
Caption: General experimental workflow for a cholesterol absorption study.
Data Presentation
The following tables summarize representative data from studies investigating the effect of stigmasterol on cholesterol and other sterol absorption.
Table 1: Effect of Dietary Stigmasterol on Cholesterol and Sitosterol (B1666911) Absorption in Rats
| Rat Strain | Treatment Group | Cholesterol Absorption (%) | Sitosterol Absorption (%) |
| WKY | Control | 100 (baseline) | 100 (baseline) |
| 0.5% Stigmasterol | 77 | 70 | |
| Wistar | Control | 100 (baseline) | 100 (baseline) |
| 0.5% Stigmasterol | 78 | 84 |
Data adapted from a study where cholesterol and sitosterol absorption were measured after 6 weeks of feeding.[1] The results indicate that stigmasterol feeding significantly decreased cholesterol and sitosterol absorption in both WKY and Wistar rats.[1]
Table 2: Lymphatic Absorption of Various Sterols in Rats
| Sterol Administered | Dose (mg) | Absorption (%) |
| Cholesterol | 50 | ~42 |
| Sitosterol | 50 | 3 - 4 |
| Stigmasterol | 50 | 3 - 4 |
Data from a study analyzing 24-hour lymph collections.[2] This data demonstrates the significantly lower absorption of plant sterols like stigmasterol compared to cholesterol.[2]
Conclusion
This compound is a valuable tool for researchers in the field of lipid metabolism and drug development. Its use as a stable isotope tracer allows for the safe and accurate quantification of cholesterol absorption in various experimental settings. The protocols and data presented here provide a framework for designing and interpreting studies aimed at understanding the mechanisms of cholesterol absorption and identifying novel therapeutic agents for the management of hypercholesterolemia. The ability to trace the fate of an orally administered sterol with high precision using techniques like GC-MS provides invaluable insights into the complex interplay of transporters and metabolic pathways that govern whole-body cholesterol homeostasis.
References
- 1. Stigmasterol reduces plasma cholesterol levels and inhibits hepatic synthesis and intestinal absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative lymphatic absorption of sitosterol, stigmasterol, and fucosterol and differential inhibition of cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Stigmasterol using a Deuterated Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stigmasterol (B192456) is a common phytosterol found in various plants, nuts, and vegetable oils. Its quantification is crucial in food science, nutrition, and pharmaceutical research due to its potential health benefits, including cholesterol-lowering effects. This application note provides a detailed protocol for the quantitative analysis of stigmasterol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Stigmasterol-d5 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variations during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Stigmasterol standard (≥95% purity)
-
This compound (isotopic purity ≥98%)
-
Hexane (B92381) (GC grade)
-
Ethanol (95%)
-
Potassium hydroxide (B78521) (KOH)
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas (high purity)
-
Deionized water
Sample Preparation
The sample preparation involves saponification to release esterified sterols, followed by extraction of the unsaponifiable matter.
Protocol:
-
Weighing and Internal Standard Spiking: Accurately weigh approximately 100 mg of the homogenized sample into a glass tube with a screw cap. Add a known amount of this compound internal standard solution (e.g., 100 µL of a 100 µg/mL solution in ethanol).
-
Saponification: Add 5 mL of 2 M ethanolic KOH to the tube. Cap the tube tightly and vortex for 30 seconds. Place the tube in an 80°C water bath for 1 hour to ensure complete saponification.
-
Extraction: Cool the tube to room temperature. Add 5 mL of deionized water and 5 mL of hexane. Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.
-
Re-extraction: Repeat the extraction step (step 3 and 4) twice more with 5 mL of hexane each time. Combine all hexane extracts.
-
Washing: Wash the combined hexane extracts with 5 mL of deionized water by vortexing for 30 seconds and centrifuging. Discard the aqueous layer.
-
Drying: Dry the hexane extract under a gentle stream of nitrogen gas at 40°C until complete dryness.
Derivatization
To increase volatility for GC analysis, the hydroxyl group of the sterols is derivatized to form trimethylsilyl (B98337) (TMS) ethers.
Protocol:
-
To the dried extract, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following table summarizes the recommended GC-MS parameters for the analysis of Stigmasterol-TMS and this compound-TMS derivatives.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | Stigmasterol-TMS: 484 (M+), 396, 357, 129 This compound-TMS: 489 (M+), 401, 362, 129 |
Data Presentation: Quantitative Data Summary
The following tables provide a summary of typical quantitative data for Stigmasterol analysis by GC-MS.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Stigmasterol | 0.1 - 50 | > 0.995 |
Calibration standards are prepared by serial dilution of a stock solution of stigmasterol and spiked with a constant concentration of this compound.
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Stigmasterol | 0.05 | 0.15 |
LOD and LOQ are determined based on a signal-to-noise ratio of 3 and 10, respectively.
Mandatory Visualization
Diagram 1: Experimental Workflow
Caption: Experimental workflow for stigmasterol analysis.
Diagram 2: Principle of Internal Standard Quantification
Caption: Logic of internal standard quantification.
Method Development for Stigmasterol-d5 Quantification in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasterol (B192456) is a prominent phytosterol found in various plant-based foods and is structurally similar to cholesterol. Its presence in human plasma is primarily a result of dietary intake. The quantification of stigmasterol in plasma is of growing interest in clinical research and drug development due to its potential roles in various physiological processes, including cholesterol metabolism and absorption.[1] Accurate and precise measurement of stigmasterol is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects.
This application note details a robust and sensitive method for the quantification of stigmasterol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Stigmasterol-d5. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[2]
Principle
The method involves the extraction of stigmasterol and the internal standard, this compound, from plasma samples via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of stigmasterol to this compound against a calibration curve.
Signaling Pathway Context: Stigmasterol Biosynthesis
Stigmasterol is synthesized in plants from β-sitosterol through the action of a C22-desaturase. This pathway is a branch of the broader sterol biosynthesis pathway in plants. Understanding this context can be relevant for researchers studying the dietary sources and metabolism of phytosterols.
Caption: Simplified overview of the stigmasterol biosynthesis pathway in plants.
Experimental Workflow
The overall workflow for the quantification of stigmasterol in plasma is depicted below. This multi-step process ensures the accurate and reproducible measurement of the analyte.
Caption: Experimental workflow for stigmasterol quantification in plasma.
Detailed Experimental Protocols
Materials and Reagents
-
Stigmasterol (≥95% purity)
-
This compound (as internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Bovine Serum Albumin (BSA) (4% in water)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of stigmasterol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the stigmasterol stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
-
Aliquoting: To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Extraction: Add 500 µL of MTBE to each tube. Vortex for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., Methanol:Water with 0.1% Formic Acid). Vortex to dissolve the residue.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 80-100% B over 5 min, hold at 100% B for 2 min, re-equilibrate at 80% B for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Table 1: MRM Transitions for Stigmasterol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Stigmasterol | 395.3 | 297.2 | 150 | 24 |
| This compound | 400.3 | 302.2 | 150 | 24 |
Note: The precursor ion for stigmasterol often corresponds to the dehydrated ion [M+H-H₂O]⁺.[3] The exact MRM transitions for this compound should be optimized based on direct infusion of the standard.
Method Validation and Performance
A comprehensive validation of the method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize representative quantitative data for a validated phytosterol quantification method.
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Stigmasterol | 1 - 1000 | >0.995 |
Table 3: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Accuracy (%) |
| Stigmasterol | 5 (LQC) | < 10 | < 10 | 90 - 110 |
| 50 (MQC) | < 10 | < 10 | 90 - 110 | |
| 800 (HQC) | < 10 | < 10 | 90 - 110 |
Table 4: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Stigmasterol | 50 | 85 - 115 | 85 - 115 |
Data Presentation and Analysis
The concentration of stigmasterol in unknown plasma samples is calculated using the peak area ratio of the analyte to the internal standard and the linear regression equation derived from the calibration curve.
Conclusion
This application note provides a detailed protocol for the sensitive and selective quantification of stigmasterol in human plasma using LC-MS/MS with this compound as an internal standard. The method is suitable for use in clinical and pharmaceutical research settings where accurate measurement of this phytosterol is required. Proper method validation is essential to ensure reliable results.
References
Stigmasterol-d5: A Reliable Reference Standard for Accurate Food Analysis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stigmasterol (B192456) is a naturally occurring phytosterol found in various plant-based foods, including vegetable oils, nuts, seeds, and legumes. As consumer interest in functional foods and nutraceuticals grows, accurate quantification of phytosterols (B1254722) like stigmasterol is crucial for quality control, product development, and regulatory compliance. Stigmasterol-d5, a deuterated analog of stigmasterol, serves as an ideal internal standard for isotope dilution mass spectrometry (ID-MS) methods. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and procedural losses. This application note provides detailed protocols for the quantification of stigmasterol in food matrices using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate analytical technique for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample. This "spiked" sample is then processed and analyzed by mass spectrometry. The ratio of the signal from the native analyte (stigmasterol) to the isotopically labeled standard is measured. Since the labeled standard is added at the beginning of the workflow, any losses during sample preparation will affect both the analyte and the standard equally, allowing for highly accurate and precise quantification.
Experimental Protocols
This section outlines detailed protocols for the analysis of stigmasterol in food samples, particularly edible oils, using this compound as an internal standard. Two common analytical techniques are described: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Stigmasterol by GC-MS
This protocol is adapted from established methods for phytosterol analysis in edible oils and involves saponification, extraction, and derivatization prior to GC-MS analysis.
1. Materials and Reagents
-
Stigmasterol standard (purity ≥95%)
-
This compound internal standard solution (e.g., 100 µg/mL in isopropanol)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (95%)
-
n-Hexane, HPLC grade
-
Deionized water
-
Anhydrous sodium sulfate
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Edible oil sample
2. Sample Preparation
-
Weigh approximately 250 mg of the oil sample into a screw-cap glass tube.
-
Add a known amount of this compound internal standard solution (e.g., 50 µL of a 100 µg/mL solution).
-
Add 5 mL of 2 M ethanolic KOH.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate the mixture in a water bath at 80°C for 1 hour for saponification.
-
Cool the tube to room temperature.
-
Add 5 mL of deionized water and 5 mL of n-hexane.
-
Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer containing the unsaponifiables to a clean glass tube.
-
Repeat the extraction of the aqueous layer twice more with 5 mL of n-hexane each time.
-
Combine the hexane extracts and wash them with 5 mL of deionized water.
-
Dry the combined hexane extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried residue, add 100 µL of pyridine and 100 µL of MSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp to 280°C at 10°C/min, hold for 15 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Stigmasterol-TMS: m/z 484 (M+), 386, 357
-
This compound-TMS: m/z 489 (M+), 391, 362
-
5. Quantification
-
Generate a calibration curve by preparing standards containing a fixed amount of this compound and varying concentrations of stigmasterol.
-
Calculate the concentration of stigmasterol in the sample based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Quantification of Stigmasterol by LC-MS/MS
This protocol is a more rapid method that does not require derivatization. It is adapted from a validated method for phytosterol analysis in edible oils[1][2][3].
1. Materials and Reagents
-
Stigmasterol standard (purity ≥95%)
-
This compound internal standard solution (e.g., 100 µg/mL in isopropanol)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
n-Hexane, HPLC grade
-
Deionized water
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Isopropanol (B130326), LC-MS grade
-
Edible oil sample
2. Sample Preparation
-
Weigh approximately 20 mg of the oil sample into a screw-cap glass tube.
-
Add a known amount of this compound internal standard solution (e.g., 10 µL of a 250 µg/mL solution).
-
Add 2 mL of 2 M ethanolic KOH.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate the mixture in a water bath at 80°C for 1 hour for saponification.
-
Cool the tube to room temperature.
-
Add 2 mL of deionized water and 3 mL of n-hexane.
-
Vortex vigorously for 1 minute and then centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction twice more with 3 mL of n-hexane each time.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 2 mL of isopropanol for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Isocratic elution with 99:1 (v/v) acetonitrile/methanol
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
-
Source Temperature: 300°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Stigmasterol: Precursor ion [M+H-H₂O]⁺ m/z 395 → Product ion m/z 297[1]
-
This compound: Precursor ion [M+H-H₂O]⁺ m/z 400 → Product ion m/z 302 (predicted)
-
4. Quantification
-
Prepare a calibration curve by analyzing standards with a fixed concentration of this compound and varying concentrations of stigmasterol.
-
Quantify stigmasterol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using the described methods. The values are for illustrative purposes and will vary depending on the specific food matrix.
Table 1: GC-MS Method Validation Parameters for Stigmasterol Quantification
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: LC-MS/MS Method Validation Parameters for Stigmasterol Quantification
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 10 ng/mL[4] |
| Limit of Quantification (LOQ) | 25 ng/mL[3] |
| Precision (RSD%) | < 8% |
| Accuracy (Recovery %) | 97 - 103% |
Table 3: Stigmasterol Content in Various Edible Oils Determined by Isotope Dilution Mass Spectrometry
| Edible Oil | Stigmasterol Concentration (mg/100g) |
| Soybean Oil | 150 - 250 |
| Corn Oil | 50 - 100[1] |
| Canola Oil | 70 - 120 |
| Sunflower Oil | 8 - 15 |
| Olive Oil | < 5 |
Mandatory Visualization
Stigmasterol Biosynthesis Pathway in Plants
Caption: Simplified biosynthetic pathway of stigmasterol in plants.[5][6][7][8]
Experimental Workflow for Stigmasterol Analysis
Caption: General experimental workflow for stigmasterol quantification.
Conclusion
This compound is an excellent internal standard for the accurate and precise quantification of stigmasterol in food matrices. The use of isotope dilution mass spectrometry with either GC-MS or LC-MS/MS provides reliable and robust methods for food analysis. The protocols provided in this application note offer a detailed framework for researchers and scientists to implement these analytical techniques in their laboratories for quality control, research, and product development purposes. The high sensitivity and selectivity of these methods make them suitable for a wide range of food applications.
References
- 1. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]
- 7. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: The Use of Stigmasterol-d5 for Precise Quantification of Plant Sterols
Introduction
Plant sterols, or phytosterols (B1254722), are a diverse group of bioactive compounds essential for the structure and function of plant cell membranes. The most abundant phytosterols include β-sitosterol, campesterol, and stigmasterol. Stigmasterol, in particular, plays a crucial role in modulating membrane fluidity and is involved in plant stress responses[1][2]. Accurate quantification of these sterols is vital for research in plant biology, food science, and drug development, where phytosterols are investigated for their health benefits, such as cholesterol-lowering effects[3]. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of plant sterols[4][5]. However, the complexity of plant matrices and potential for analyte loss during sample preparation necessitate the use of an internal standard for accurate and reliable quantification. Stigmasterol-d5, a deuterated analog of stigmasterol, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous stigmasterol, ensuring similar extraction and derivatization efficiency, while its mass difference allows for clear differentiation and quantification by mass spectrometry.
Principle of the Method
The methodology involves the extraction of total lipids from the plant sample, followed by saponification to release free sterols from their esterified and glycosylated forms. This compound is added as an internal standard at the beginning of the procedure to account for any losses during sample preparation. The free sterols are then derivatized, typically through silylation, to increase their volatility and improve chromatographic separation. The derivatized sterols are subsequently analyzed by GC-MS. Quantification is achieved by comparing the peak area of the target analyte (e.g., stigmasterol) to the peak area of the internal standard (this compound) and applying a response factor.
Experimental Protocols
Reagents and Materials
-
This compound (Internal Standard)
-
Plant tissue (e.g., leaves, seeds, roots)
-
Methanol
-
Ethanol
-
Potassium Hydroxide (KOH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)
-
Anhydrous sodium sulfate
-
Glass test tubes with screw caps
-
Water bath or heating block
-
Centrifuge
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Sample Preparation and Extraction
-
Homogenization: Weigh approximately 100 mg of fresh or freeze-dried plant tissue and homogenize it in a suitable solvent system, such as chloroform:methanol (2:1, v/v).
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µg in a suitable solvent) to the homogenate.
-
Lipid Extraction: Perform a lipid extraction using a modified Folch method. Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Collection of Lipid Layer: Carefully collect the lower chloroform layer containing the lipids into a clean glass tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
Saponification
-
Alkaline Hydrolysis: To the dried lipid extract, add 2 mL of 2 M ethanolic KOH.
-
Incubation: Securely cap the tube and incubate in a water bath at 80°C for 1 hour to hydrolyze the sterol esters and glycosides[6].
-
Cooling: After incubation, cool the tube to room temperature.
Extraction of Unsaponifiables (including Sterols)
-
Addition of Water: Add 2 mL of deionized water to the cooled saponification mixture.
-
Liquid-Liquid Extraction: Add 5 mL of n-hexane and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Collection of Hexane Layer: Carefully transfer the upper hexane layer containing the unsaponifiable fraction (including sterols) to a new tube.
-
Repeat Extraction: Repeat the hexane extraction two more times and combine the hexane fractions.
-
Washing: Wash the combined hexane extracts with 2 mL of deionized water to remove any residual alkali.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Final Evaporation: Transfer the dried hexane extract to a clean tube and evaporate to dryness under a stream of nitrogen.
Derivatization
-
Reagent Addition: To the dried sterol extract, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS (or MSTFA)[7].
-
Incubation: Tightly cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives of the sterols[6].
-
Cooling: Allow the reaction mixture to cool to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 15 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
Stigmasterol-TMS: m/z 484 (M+), 386, 357
-
This compound-TMS: m/z 489 (M+), 391, 362
-
Campesterol-TMS: m/z 472 (M+), 382, 343
-
β-Sitosterol-TMS: m/z 486 (M+), 396, 357
-
Data Presentation
The quantitative data for major plant sterols from a representative analysis of soybean oil are summarized in the table below. Concentrations are calculated based on the internal standard method using this compound.
| Plant Sterol | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Concentration (µg/g of oil) |
| Campesterol | 19.8 | 472 | 382 | 250.5 |
| Stigmasterol | 20.5 | 484 | 386 | 180.2 |
| β-Sitosterol | 21.2 | 486 | 396 | 550.8 |
| This compound (IS) | 20.5 | 489 | 391 | N/A |
Visualizations
Experimental Workflow
Caption: Workflow for Plant Sterol Profiling using this compound.
Stigmasterol Signaling in Plant Stress Response
Caption: Stigmasterol's role in the plant stress signaling pathway.
References
- 1. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stigmasterol-d5 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Stigmasterol-d5. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term use?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3] Several suppliers indicate a shelf life of at least one year under these conditions.[1]
Q2: Can I store this compound at temperatures other than -20°C?
A2: While -20°C is the recommended temperature for long-term storage, storage at 4°C may be acceptable for short periods. However, for extended storage, maintaining the compound at -20°C is crucial to minimize potential degradation.
Q3: Is this compound sensitive to light?
A3: While some sources do not explicitly state light sensitivity for the deuterated form[1], it is best practice to protect it from light, as sterols, in general, can be susceptible to photodegradation. It is recommended to store it in an amber vial or a light-blocking container.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in organic solvents such as chloroform, and methanol (B129727). For analytical purposes like HPLC, methanol is a commonly used solvent.[4]
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4][5] A certificate of analysis from the vendor will also provide information on the purity at the time of manufacturing.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Sample degradation due to improper storage (exposure to heat, light, or air). | 1. Review storage conditions and ensure the sample has been stored at -20°C and protected from light. 2. Prepare a fresh solution from a new vial of this compound. 3. Perform a forced degradation study on a reference sample to identify potential degradation products. |
| Inconsistent analytical results | Incomplete dissolution of the sample or precipitation from the solution. | 1. Ensure the solvent is appropriate and the sample is fully dissolved. Gentle warming or sonication may aid dissolution. 2. If the stock solution is stored at low temperatures, allow it to warm to room temperature and vortex before use to ensure homogeneity. |
| Change in physical appearance (e.g., color) | Oxidation or contamination of the sample. | 1. Discard the sample as its integrity may be compromised. 2. When handling, use inert gas (e.g., argon, nitrogen) to blanket the solid and solutions to minimize exposure to oxygen. |
Stability and Degradation
Summary of Forced Degradation Studies on Stigmasterol (B192456)
| Stress Condition | Observations | Potential Degradation Products |
| Acidic Hydrolysis | Degradation observed. | Formation of one major degradation product. |
| Basic Hydrolysis | Stable. | No significant degradation observed. |
| Oxidative (H₂O₂) | Degradation observed. | Formation of one major degradation product. |
| Thermal | Generally stable at ambient and refrigerated temperatures. | Degradation rate increases with higher temperatures. |
| Photolytic | Potential for degradation upon exposure to UV light. | Oxidized derivatives. |
Note: This data is based on studies of non-deuterated stigmasterol and should be used as a guideline. The deuterium (B1214612) labeling in this compound is not expected to significantly alter its chemical stability under these conditions.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of a this compound sample.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
0.45 µm syringe filters
2. Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve in HPLC-grade methanol to a final concentration of 1 mg/mL.
3. Preparation of Sample Solution:
-
Accurately weigh approximately 1 mg of the this compound sample to be tested.
-
Dissolve in HPLC-grade methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions (example):
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Methanol:Water (95:5 v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD)[4]
-
Injection Volume: 10-20 µL
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time and peak area of the sample to the standard. The appearance of additional peaks in the sample chromatogram may indicate the presence of impurities or degradation products.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a suitable stability-indicating HPLC method (as described in Protocol 1, potentially with a gradient elution to separate all degradation products).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
Visualizations
Caption: Logical relationship between storage conditions and this compound stability.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for inconsistent analytical results.
References
Stigmasterol-d5 degradation products and impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Stigmasterol-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary applications?
A1: this compound is a deuterated form of Stigmasterol (B192456), a naturally occurring plant sterol (phytosterol).[1] The deuterium (B1214612) labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) in various stages of drug development.[2] It is used for analytical method development, validation, and quality control applications.[3] Stigmasterol itself is studied for its potential to lower cholesterol and as a precursor in the synthesis of steroid drugs.[2][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored at -20°C for long-term stability, with a recommended stability of at least one year under these conditions.[5] It is typically shipped in dry ice to maintain this temperature. For handling, it is advisable to use amber glass vials to protect the compound from light, as phytosterols (B1254722) can undergo photo-oxidation.[6]
Q3: What are the most common impurities and degradation products associated with this compound?
A3: The most common impurities are structurally related phytosterols that may be present from the starting material or synthesis process. These include β-sitosterol, campesterol, and brassicasterol.[7][8] Degradation primarily occurs through oxidation, leading to a variety of products such as 7-keto, 7-hydroxy, 5,6-epoxy, and dihydroxy derivatives.[7][9][10][11] Forced degradation studies show that stigmasterol breaks down under acidic and oxidative conditions but is relatively stable in basic conditions.[12]
Q4: Which analytical techniques are best for identifying and quantifying this compound and its impurities?
A4: A combination of chromatographic and spectroscopic methods is recommended.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful for separating and quantifying this compound and its various degradation products.[7][11][13] LC-MS avoids the need for derivatization that is required for GC-MS.[11][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, particularly after a derivatization step (e.g., silylation) to increase the volatility of the sterols.[7][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is crucial for the structural elucidation of unknown impurities and degradation products.[7][11]
Degradation Pathways and Impurity Profile
Stigmasterol and its deuterated analog are susceptible to degradation, primarily through oxidation. The double bonds in the sterol ring and side chain are the most reactive sites.
Caption: this compound degradation pathways.
Table 1: Common Impurities and Degradation Products of this compound
| Compound Name | Origin | Molecular Formula (Non-deuterated) | Molecular Weight ( g/mol ) |
| This compound | Parent Compound | C₂₉H₄₃D₅O | 417.72 |
| β-Sitosterol | Synthesis Impurity | C₂₉H₅₀O | 414.71 |
| Campesterol | Synthesis Impurity | C₂₈H₄₈O | 400.68 |
| 7-Ketostigmasterol | Oxidation Product | C₂₉H₄₆O₂ | 426.68 |
| 7α/β-Hydroxystigmasterol | Oxidation Product | C₂₉H₄₈O₂ | 428.69 |
| 5α,6α/β-Epoxystigmasterol | Oxidation Product | C₂₉H₄₈O₂ | 428.69 |
Troubleshooting Guide
Problem 1: Multiple unexpected peaks are observed in my chromatogram (LC-MS or GC-MS).
-
Possible Cause 1: Sample Degradation. this compound may have degraded due to improper storage or handling (e.g., exposure to heat, light, or acid).[4][12][16] Oxidation can produce a series of related compounds.[9][10]
-
Possible Cause 2: Presence of inherent impurities. The starting material may contain structurally similar phytosterols like β-sitosterol or campesterol.[7]
-
Solution: Check the certificate of analysis for the purity of your standard. If possible, analyze reference standards of potential impurities to confirm their retention times and mass spectra.
-
-
Possible Cause 3: Contamination. Solvents, vials, or the instrument itself could be contaminated.
-
Solution: Run a solvent blank to check for contamination from the mobile phase or system. Use high-purity solvents and clean, silanized glassware to minimize adsorption and contamination.
-
Problem 2: My NMR spectrum shows signals that do not correspond to this compound.
-
Possible Cause: The sample contains impurities. Unexpected signals can arise from other sterols, residual solvents, or degradation products.[7]
-
Solution: Compare the spectrum to a reference spectrum of pure Stigmasterol. Look for characteristic signals of common impurities like β-sitosterol, which will have different signals for the side chain.[7] Utilize 2D NMR techniques (e.g., COSY, HSQC) to help identify the structures of the impurities.
-
Problem 3: Low or inconsistent signal intensity in Mass Spectrometry.
-
Possible Cause 1: Poor Ionization. Sterols can be challenging to ionize efficiently, especially with electrospray ionization (ESI).[11][14]
-
Possible Cause 2: Adsorption. Sterols can adsorb to plastic and glass surfaces, leading to sample loss.
-
Solution: Use silanized glass vials and minimize the use of plasticware. Prepare samples immediately before analysis.
-
-
Possible Cause 3: In-source fragmentation/adduct formation. Stigmasterol can form different ions in the MS source, splitting the signal.
-
Solution: Optimize MS conditions to favor the formation of a single, stable ion (e.g., [M+H]⁺ or [M+H-H₂O]⁺). Check for common adducts (e.g., sodium [M+Na]⁺) and adjust the mobile phase if necessary.
-
Caption: Troubleshooting decision tree for this compound analysis.
Experimental Protocols
Protocol: LC-MS/MS Method for this compound Impurity Profiling
This protocol provides a general framework for the analysis of this compound and its common impurities. Optimization will be required for specific instrumentation.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727) or a chloroform/methanol mixture.[15]
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
For forced degradation samples, subject the stock solution to stress conditions (e.g., 0.1 M HCl, 3% H₂O₂, or heat at 60°C for 24 hours) before dilution.[12][16]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ion Source: APCI (positive mode) is recommended.[11]
-
Ionization Mode: Positive Ion Mode.
-
Scan Mode: Full scan to identify unknowns (m/z 100-600) and Multiple Reaction Monitoring (MRM) for quantification of known analytes.[13][14]
-
MRM Transitions (Example):
-
This compound: Monitor precursor ion [M+H-H₂O]⁺ at m/z 400.4 → product ion.
-
Stigmasterol: Monitor precursor ion [M+H-H₂O]⁺ at m/z 395.4 → product ion.[17]
-
β-Sitosterol: Monitor precursor ion [M+H-H₂O]⁺ at m/z 397.4 → product ion.
-
-
Source Parameters: Optimize nebulizer gas, drying gas flow, and vaporizer temperature according to instrument manufacturer guidelines.
-
Analytical Workflow Diagram
Caption: General workflow for LC-MS/MS impurity analysis.
References
- 1. This compound [chemdict.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Axios Research [axios-research.com]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of stigmasterol oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 14. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myfoodresearch.com [myfoodresearch.com]
- 16. Effect of Fatty Acid Unsaturation on Phytosteryl Ester Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. harvest.usask.ca [harvest.usask.ca]
Technical Support Center: Stigmasterol-d5 Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of Stigmasterol-d5 in mass spectrometry experiments.
Troubleshooting Guide: Enhancing this compound Signal Intensity
Low or inconsistent signal intensity is a common challenge in the analysis of sterols like this compound. The following table outlines potential causes and actionable solutions to improve ionization efficiency.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal in ESI Mode | Poor Ionization Potential: this compound, like other sterols, has low proton affinity and is not readily ionized by Electrospray Ionization (ESI).[1][2] | Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred method for sterol analysis as it provides better sensitivity.[1][2][3] Modify Mobile Phase: Add additives like ammonium (B1175870) fluoride (B91410) or ammonium acetate (B1210297) to the mobile phase to promote adduct formation ([M+NH4]+) and enhance signal in ESI. Derivatization: Chemically modify this compound to a more easily ionizable form, although this adds complexity to sample preparation. |
| Inconsistent Signal or Poor Reproducibility | Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, leading to reduced and variable signal intensity. | Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the sample matrix. Optimize Chromatography: Adjust the chromatographic method to separate this compound from interfering compounds. |
| Predominant [M+H-H₂O]⁺ Ion in APCI | In-source Fragmentation: The [M+H-H₂O]⁺ ion is the expected and most stable ion for sterols in APCI due to the loss of a water molecule in the ion source.[3][4] | Optimize MRM Transitions: Use the [M+H-H₂O]⁺ ion as the precursor ion for multiple reaction monitoring (MRM) experiments. For Stigmasterol, a common transition is m/z 395 → 297.[3][5][6] |
| Unexpected Adducts or Peaks | Mobile Phase Contaminants: Impurities in solvents or additives can lead to the formation of unexpected adducts. | Use High-Purity Solvents: Ensure all mobile phase components are LC-MS grade. Identify Adducts: Characterize the unexpected peaks to determine their source. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). |
Frequently Asked Questions (FAQs)
Q1: Which ionization source is better for this compound analysis, ESI or APCI?
A1: APCI is generally superior to ESI for the analysis of this compound and other phytosterols (B1254722).[1][2] APCI consistently produces a stable and intense signal corresponding to the dehydrated protonated molecule ([M+H-H₂O]⁺).[3][4] ESI often results in weak signals due to the low proton affinity of sterols, although its sensitivity can be improved with mobile phase additives.[1][2]
Q2: What are the expected ions for this compound in mass spectrometry?
A2: In APCI, the most common and abundant ion is the dehydrated protonated molecule, [M+H-H₂O]⁺.[3][4] For Stigmasterol, this corresponds to m/z 395.4.[4] In ESI, with the aid of mobile phase additives like ammonium salts, you may observe an ammonium adduct, [M+NH₄]⁺.
Q3: How can I improve the sensitivity of my ESI-MS method for this compound?
A3: To enhance ESI sensitivity, consider the following:
-
Mobile Phase Additives: The addition of ammonium fluoride or ammonium acetate to the mobile phase can promote the formation of adducts with better ionization efficiency.
-
Solvent Composition: Using methanol (B129727) instead of acetonitrile (B52724) in the mobile phase has been shown to improve analyte ion intensities for some compounds.
-
Derivatization: While it adds a step to sample preparation, derivatizing the hydroxyl group of this compound can significantly improve its ionization efficiency in ESI.
Q4: What are typical MRM transitions for Stigmasterol and its deuterated standard?
A4: For Stigmasterol, a commonly used MRM transition is m/z 395 → 297, with the precursor ion being the [M+H-H₂O]⁺ ion.[3][5][6] For this compound, the precursor ion would be shifted by +5 mass units (m/z 400). The product ion may or may not be shifted depending on where the deuterium (B1214612) labels are on the molecule. It is crucial to optimize the MRM transitions for this compound using a standard solution.
Experimental Protocols
LC-APCI-MS/MS Method for this compound Quantification
This protocol provides a general framework for the quantitative analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation (Based on a general procedure for edible oils) [3]
-
Spike 20 mg of the sample with an appropriate amount of this compound internal standard.
-
Saponify the sample in 2 mL of 2 M ethanolic KOH at 80°C for 60 minutes.
-
Add 2 mL of deionized water and 3 mL of n-hexane, then vortex for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes.
-
Collect the upper hexane (B92381) layer. Repeat the extraction two more times.
-
Combine the hexane extracts and evaporate to dryness.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase.
2. Liquid Chromatography Parameters
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[7]
-
Mobile Phase A: Water with 0.1% formic acid[7]
-
Mobile Phase B: Methanol with 0.1% formic acid[7]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipophilic this compound.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Parameters (APCI)
-
Ionization Mode: Positive
-
Corona Discharge Current: 4-5 µA
-
Vaporizer Temperature: 350-450°C
-
Capillary Temperature: 275-325°C
-
Sheath and Auxiliary Gas Flow: Optimize based on instrument manufacturer's recommendations.
-
MRM Transitions: Determine the optimal precursor and product ions for this compound by infusing a standard solution. A likely precursor ion is m/z 400 ([M+H-H₂O]⁺).
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: GC-MS Analysis of Stigmasterol-d5
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of Stigmasterol-d5 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the derivatization and analysis of this compound.
Q1: Why is derivatization required for the GC-MS analysis of this compound?
A: Stigmasterol (B192456) and its deuterated analog, this compound, are not naturally volatile compounds. Derivatization is a crucial step to increase their volatility and thermal stability, which is necessary for them to travel through the GC column.[1][2] This process replaces the active hydrogen in the hydroxyl group with a less polar functional group, leading to improved chromatographic peak shape and preventing unwanted interactions within the GC system.[3][4]
Q2: What is the most common derivatization method for sterols like this compound?
A: Silylation is the most widely used derivatization technique for sterols prior to GC-MS analysis.[2][3][5] This method involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, forming a TMS-ether.[3][6] These TMS derivatives are significantly more volatile and thermally stable than the original sterol.[5]
Q3: My derivatization appears to be incomplete, resulting in multiple or tailing peaks. What are the common causes?
A: Incomplete derivatization is a frequent issue and can be caused by several factors:
-
Presence of Moisture: Water can hydrolyze the silylation reagents and the formed TMS-derivatives.[4][7] It is critical to ensure that the sample extract is completely dry before adding the derivatization reagents. This is often achieved by evaporating the solvent under a stream of nitrogen.[1][8]
-
Incorrect Reagent-to-Sample Ratio: An insufficient amount of derivatization reagent can lead to an incomplete reaction. It is important to optimize the volume of the reagent based on the expected concentration of the analyte.
-
Suboptimal Reaction Conditions: The derivatization reaction may require heating to proceed to completion, especially for sterically hindered hydroxyl groups.[3][6] Reaction times and temperatures should be optimized according to the reagent manufacturer's instructions and the specific sterols being analyzed.[3] For example, a common condition is heating at 60-70°C for up to an hour.[3]
-
Steric Hindrance: Some sterols can be more difficult to derivatize than others due to the structure around the hydroxyl group.[3] Using a more potent silylating reagent or adding a catalyst like Trimethylchlorosilane (TMCS) can help overcome this.[3]
Q4: Which silylation reagent is best for this compound?
A: The choice of reagent depends on the specific requirements of the analysis, such as the need to derivatize other compounds in the sample. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are two of the most common and effective reagents for sterols.[1] BSTFA is often used with 1% Trimethylchlorosilane (TMCS) as a catalyst to enhance its reactivity.[3] MSTFA is reported to be one of the most volatile silylation reagents, which can be advantageous in preventing interference from reagent byproducts in the chromatogram.[4]
| Reagent | Common Catalyst/Solvent | Typical Reaction Conditions | Notes |
| BSTFA | 1% TMCS, Pyridine (B92270) | 60-100°C for 1 hour[1][3] | A widely used and effective reagent for sterols.[1][3] |
| MSTFA | TSIM, Pyridine | Room Temperature to 80°C for 30 min[6][9] | Highly volatile byproducts, reducing chromatographic interference.[4] |
| Sylon™ HTP | (HMDS + TMCS + Pyridine) | Room Temperature for 5-15 min[3][5] | A pre-mixed formulation that can offer rapid derivatization.[3] |
Q5: How long are the TMS-ether derivatives of stigmasterol stable?
A: TMS-ethers are known to be sensitive to hydrolysis and should ideally be analyzed soon after preparation.[3] However, if storage is necessary, they are most stable when kept at low temperatures. One study found that TMS-derivatives stored at -20°C provided reproducible results, offering flexibility when processing a high number of samples.[1]
Experimental Protocols
Detailed Protocol for Silylation of this compound
This protocol is a general guideline based on common laboratory practices.[1][3] Optimization may be required for specific sample matrices.
-
Sample Preparation:
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried extract to act as a solvent.
-
Add 50 µL of BSTFA + 1% TMCS (or a similar silylation reagent mixture).[1]
-
Immediately cap the vial tightly to prevent the entry of atmospheric moisture.
-
Vortex the mixture for 30 seconds to ensure the residue is fully dissolved.
-
Heat the vial in a heating block or oven at 70°C for 1 hour to ensure complete derivatization.[3]
-
-
Analysis:
-
After cooling to room temperature, the sample can be injected directly into the GC-MS.
-
Alternatively, the sample can be diluted with an appropriate solvent (e.g., hexane) to bring the concentration within the dynamic range of the instrument.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: A typical workflow for the GC-MS analysis of this compound.
Caption: A decision-making diagram for troubleshooting incomplete silylation.
References
- 1. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 2. Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Stigmasterol-d5 in Bioanalytical Method Validation: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is fundamental to the integrity of their studies. In the realm of bioanalysis, particularly for pharmacokinetic and metabolic studies of phytosterols (B1254722) like stigmasterol (B192456), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Stigmasterol-d5, a deuterated internal standard, with alternative, non-deuterated internal standards for the validation of analytical methods. The comparison is supported by experimental data from published studies, highlighting the key performance parameters that are essential for robust and reproducible bioanalytical assays.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is attributed to the nearly identical physicochemical properties between the analyte and its deuterated counterpart, which allows for effective compensation of variability during sample preparation, chromatography, and ionization.
Performance Comparison of Internal Standards
To illustrate the advantages of a deuterated internal standard, this section compares the typical performance of an analytical method using this compound against a validated method employing a non-deuterated analog, Cholesterol-d6. While a direct head-to-head comparative study is not available in the public domain, the data presented for this compound is based on the well-established performance characteristics of deuterated standards in similar bioanalytical applications. The data for the alternative internal standard is derived from a published study on the simultaneous determination of phytosterols in rat plasma.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Typical Performance with this compound (Deuterated IS) | Performance with Cholesterol-d6 (Non-Deuterated Analog IS)[1] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range | 50 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5.8% to 6.8% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.9% to 8.7%; Inter-day: 6.9% to 9.8% |
| Recovery | Consistent and reproducible | 85.2% to 91.5% |
| Matrix Effect | Minimal and compensated | Present but compensated |
As the data suggests, methods employing a deuterated internal standard like this compound are expected to provide high levels of precision and accuracy, with minimal interference from matrix effects. While the method using Cholesterol-d6 as an internal standard demonstrates acceptable performance according to regulatory guidelines, the use of a non-deuterated analog introduces a higher potential for variability in recovery and ionization efficiency compared to the analyte.
Experimental Protocols
Method Validation Using a Deuterated Internal Standard (this compound)
The validation of a bioanalytical method using a deuterated internal standard should be conducted in accordance with international guidelines such as those from the ICH. The following is a generalized protocol for the validation of an LC-MS/MS method for the quantification of stigmasterol in a biological matrix using this compound as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of stigmasterol and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of working standard solutions of stigmasterol by serial dilution of the stock solution.
-
Prepare a working solution of this compound at a constant concentration.
2. Sample Preparation:
-
To an aliquot of the biological matrix (e.g., plasma), add the this compound working solution.
-
Perform protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard.
-
Evaporate the organic extract to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate stigmasterol and this compound using a suitable C18 column with an appropriate mobile phase gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
4. Validation Parameters:
-
Specificity: Analyze blank matrix samples to ensure no interference at the retention times of stigmasterol and this compound.
-
Linearity: Construct a calibration curve by plotting the peak area ratio of stigmasterol to this compound against the concentration of the calibration standards.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: Compare the peak area of the analyte from extracted samples to that of unextracted standards.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term).
Method Validation Using a Non-Deuterated Internal Standard (Cholesterol-d6)
The following protocol is a summary of the validated method by Kim et al. (2016) for the simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma using Cholesterol-d6 as an internal standard.[1]
1. Preparation of Standard and Internal Standard Solutions:
-
Stock solutions of stigmasterol and cholesterol-d6 were prepared in methanol.
-
Working solutions were prepared by diluting the stock solutions.
2. Sample Preparation:
-
To 10 µL of rat plasma, 10 µL of internal standard solution (cholesterol-d6) was added.
-
Liquid-liquid extraction was performed using methyl tert-butyl ether.
-
The organic layer was evaporated, and the residue was reconstituted in the mobile phase.
3. LC-APCI-MS/MS Analysis:
-
Chromatographic separation was achieved on a Kinetex C18 column.
-
The mobile phase consisted of a gradient of acetonitrile (B52724) and water.
-
Detection was performed on a triple quadrupole tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source in the positive ion mode.
4. Validation:
-
The method was validated for specificity, linearity, precision, accuracy, recovery, matrix effect, and stability, with all parameters conforming to the acceptance requirements.[1]
Visualization of Experimental Workflows and Logic
Caption: A generalized workflow for the validation of a bioanalytical method using an internal standard.
Caption: A decision-making diagram for the selection of an internal standard for stigmasterol analysis.
References
A Researcher's Guide to Inter-laboratory Performance in Stigmasterol Quantification: The Role of Stigmasterol-d5
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of stigmasterol (B192456) is critical for various applications, from dietary supplement analysis to clinical research. While direct inter-laboratory comparison data for the internal standard Stigmasterol-d5 is not publicly available, a robust understanding of its performance can be extrapolated from collaborative studies on stigmasterol and the established principles of using stable isotope-labeled internal standards. This guide provides an objective comparison of analytical methods for stigmasterol quantification, supported by inter-laboratory study data, and details the expected advantages of employing this compound.
Data Presentation: Inter-laboratory Performance of Stigmasterol Quantification
The following table summarizes the performance characteristics of stigmasterol analysis from a collaborative study involving ten laboratories. This data provides a benchmark for the expected precision of stigmasterol quantification across different laboratories.
| Parameter | Repeatability (RSDr) | Reproducibility (RSDR) | Recovery | Method | Analyte | Reference |
| Inter-laboratory Study | 3.56 - 22.7% | 0 - 26.7% | 111% | GC-FID | Stigmasterol | [1] |
Key:
-
RSDr (Repeatability Relative Standard Deviation): The variation in measurements taken by a single person or instrument on the same item and under the same conditions.
-
RSDR (Reproducibility Relative Standard Deviation): The variation in measurements taken by different instruments and/or in different laboratories.
The Gold Standard: this compound as an Internal Standard
In quantitative analysis, particularly with mass spectrometry-based methods like LC-MS/MS or GC-MS, an internal standard is crucial for correcting for variations in sample preparation and analysis. The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound.[2]
Expected Performance Advantages of this compound:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to stigmasterol. This ensures it behaves similarly during extraction, derivatization, and chromatographic separation, providing more accurate correction for any losses or variations.[2]
-
Co-elution with Analyte: It will co-elute with the non-labeled stigmasterol, which is ideal for accurate quantification.
-
Mass Differentiation: It is easily distinguished from the native stigmasterol by its higher mass in a mass spectrometer, allowing for simultaneous detection and quantification.
-
Minimization of Matrix Effects: In complex matrices, ion suppression or enhancement can affect the analytical signal. Because this compound is affected by these matrix effects in the same way as the analyte, it provides a more reliable correction compared to structural analogs.
While other compounds like cholesterol-d6 or 5α-cholestane have been used as internal standards for phytosterol analysis, a deuterated version of the analyte itself is considered the gold standard for achieving the highest accuracy and precision.[2][3][4]
Experimental Protocols: Common Methodologies for Stigmasterol Quantification
The two predominant techniques for the quantification of stigmasterol are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This is a widely used and robust method for sterol analysis, often employed in inter-laboratory collaborative studies.[1]
-
Principle: Samples are first saponified to release free sterols from their esterified forms. The unsaponifiable fraction is then extracted, and the sterols are derivatized to increase their volatility for GC analysis. Quantification is performed by a mass spectrometer.[1][4]
-
Step-by-Step Protocol:
-
Saponification: The sample is heated with an ethanolic potassium hydroxide (B78521) solution.[1][5]
-
Extraction: The unsaponifiable fraction containing the sterols is extracted with a solvent such as toluene (B28343) or hexane.[1][5]
-
Derivatization: The hydroxyl groups of the sterols are derivatized to form trimethylsilyl (B98337) (TMS) ethers to improve their volatility and chromatographic behavior.[1][6]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.[1]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and can often reduce the need for extensive sample derivatization.
-
Principle: Stigmasterol is extracted from the sample matrix and separated by liquid chromatography. The identification and quantification are then performed using tandem mass spectrometry, which provides high selectivity.[7][8]
-
Step-by-Step Protocol:
-
Extraction: Sterols are extracted from the sample using a suitable solvent mixture. For plasma samples, a liquid-liquid extraction with a solvent like methyl tert-butyl ether can be used.[3]
-
Chromatographic Separation: The extract is injected into an LC system, typically with a C8 or C18 column, for separation.[3][7]
-
MS/MS Detection: The separated stigmasterol is detected by a tandem mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI).[3][8]
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis of stigmasterol.
Logical Relationship of Internal Standard Selection
The choice of internal standard is a critical decision in developing a quantitative analytical method. The following diagram illustrates the logical flow for selecting an appropriate internal standard.
References
- 1. Determination of Campesterol, Stigmasterol, and Beta-Sitosterol in Saw Palmetto Raw Materials and Dietary Supplements by Gas Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAQ: Sterol Testing - Eurofins USA [eurofinsus.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. Gas Chromatographic Determination and Method Validation of Stigmasterol, Î’-Sitosterol, Campesterol and Brassicasterol Contents of Turkish Cottonseed Oil Samples | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 7. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS and GC-MS Methods for Phytosterol Analysis Featuring Stigmasterol-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of phytosterols (B1254722) is crucial. This guide provides a detailed cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of phytosterols, with a specific focus on the use of Stigmasterol-d5 as an internal standard. This comparison offers insights into the respective strengths and limitations of each technique, supported by experimental data.
Methodology Overview
The analysis of phytosterols by both LC-MS and GC-MS involves a multi-step process that begins with sample preparation to isolate the analytes of interest, followed by chromatographic separation and mass spectrometric detection. While the fundamental principles of chromatography and mass spectrometry are common to both, the specific protocols, particularly sample preparation and the interface with the mass spectrometer, differ significantly.
Experimental Workflow Comparison
The general workflows for LC-MS and GC-MS analysis of phytosterols are outlined below. A key distinction is the requirement of a derivatization step for GC-MS to increase the volatility of the phytosterols.
Caption: General experimental workflows for phytosterol analysis using GC-MS and LC-MS.
Experimental Protocols
Detailed methodologies for both LC-MS and GC-MS are crucial for reproducibility and accurate comparison.
Sample Preparation (Common for both LC-MS and GC-MS)
A robust sample preparation protocol is foundational for reliable quantification. The following is a typical procedure for extracting phytosterols from an oil matrix.
-
Internal Standard Spiking: To a known quantity of the sample (e.g., 20 mg of oil), add a precise amount of internal standard solution, such as 10 µL of this compound in a suitable solvent (e.g., isopropanol (B130326) at 250 µg/mL).
-
Saponification: The sample is then saponified to release esterified phytosterols. This is typically achieved by adding 2 mL of 2 M ethanolic potassium hydroxide (B78521) (KOH) and heating at 80°C for 60 minutes[1].
-
Extraction: After saponification, the phytosterols are extracted from the aqueous matrix. Add deionized water (2 mL) and n-hexane (3 mL), followed by vigorous mixing. The mixture is then centrifuged to separate the layers, and the upper hexane (B92381) layer containing the unsaponifiables is collected. This extraction process is usually repeated two more times to ensure complete recovery[1].
-
Drying and Reconstitution: The combined hexane extracts are evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the subsequent chromatographic analysis (e.g., isopropanol for LC-MS or a derivatization agent for GC-MS)[1]. For health supplements, the initial step involves dissolving the pill in ethanolic KOH, followed by neutralization with acetic acid before extraction with hexane[2].
GC-MS Protocol
Gas chromatography is a well-established technique for phytosterol analysis, though it necessitates derivatization.
-
Derivatization: The dried extract must be derivatized to increase the volatility of the phytosterols. A common method is silylation, where the extract is mixed with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heated at 60-70°C for up to an hour[3].
-
GC Conditions: The derivatized sample is injected into the GC. A typical setup might include a split injection (e.g., 1:15 to 1:100 split ratio) with an injector temperature of 250-300°C[3]. The separation is performed on a capillary column (e.g., TG-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness)[4]. The oven temperature program typically starts at an initial temperature of 150°C, held for a few minutes, and then ramped up to a final temperature of around 320°C[4].
-
MS Detection: Electron Impact (EI) ionization at 70 eV is commonly used for the detection of the silylated phytosterols[3]. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes and the internal standard[5].
LC-MS Protocol
LC-MS offers the significant advantage of analyzing phytosterols without the need for derivatization, simplifying sample preparation and reducing analysis time.
-
LC Conditions: The reconstituted sample is directly injected into the LC system. Reversed-phase chromatography is commonly employed using a C18 or C30 column[1][6]. A typical mobile phase might consist of an isocratic mixture of methanol (B129727) and acetonitrile[6]. The column is often maintained at a constant temperature, for example, 30°C[6].
-
MS Detection: Atmospheric Pressure Chemical Ionization (APCI) is frequently the ionization source of choice for phytosterols as it generally provides better ionization efficiency than Electrospray Ionization (ESI)[7][8]. The mass spectrometer is typically operated in the positive ion mode, and tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) is used for quantification to enhance specificity and sensitivity[1][9]. For stigmasterol (B192456), a common transition to monitor would be the loss of water from the protonated molecule.
Quantitative Performance Comparison
The performance of LC-MS and GC-MS methods can be evaluated based on several key validation parameters. The table below summarizes typical performance data for the quantification of phytosterols.
| Parameter | LC-MS/MS | GC-MS | References |
| Derivatization Required | No | Yes (typically silylation) | [1],[3],[9] |
| Linearity (r²) | > 0.99 | > 0.99 | [10],[6] |
| Limit of Detection (LOD) | 0.005 - 15 ng/mL | 5 - 50 ng/mL (SIM mode) | [7],[11] |
| Limit of Quantification (LOQ) | 0.03 - 40 ng/mL | 0.2 - 1.2 µg/mL (in serum) | [7],[3],[11] |
| Precision (%RSD) | < 15% | < 15% | [10] |
| Accuracy/Recovery | 80 - 110% | 85 - 115% | [2] |
| Analysis Time (Run Time) | 4 - 15 minutes | 18+ minutes | [1],[12] |
Method Performance Cross-Validation
The choice between LC-MS and GC-MS often depends on the specific requirements of the analysis, such as the need for high throughput versus the established nature of the method.
Caption: Key performance characteristics of LC-MS vs. GC-MS for phytosterol analysis.
Conclusion
Both LC-MS and GC-MS are powerful techniques for the quantification of phytosterols, and the use of a deuterated internal standard like this compound is essential for achieving high accuracy and precision.
-
GC-MS is a robust and well-established method that provides excellent chromatographic separation. However, the mandatory derivatization step increases sample preparation time and can be a source of analytical variability[1][8][9].
-
LC-MS , particularly with APCI-MS/MS, offers a more streamlined workflow by eliminating the need for derivatization[1][9]. This results in faster analysis times and potentially higher sample throughput. Furthermore, recent studies suggest that LC-MS can achieve lower limits of detection and quantification, making it highly suitable for analyzing samples with low phytosterol concentrations[7][11].
For researchers requiring high throughput and sensitivity, the LC-MS method presents a compelling advantage. However, GC-MS remains a reliable and validatable alternative, especially in laboratories where it is already an established platform. The choice of method should be guided by the specific analytical needs, available instrumentation, and the desired sample throughput.
References
- 1. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. aocs.org [aocs.org]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 11. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stigmasterol-d5 as an Internal Standard: A Guide to Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sterols and other related metabolites, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Stigmasterol-d5's performance as an internal standard, particularly in mass spectrometry-based methods, and offers insights into its advantages over other analytical approaches.
This compound, a deuterium-labeled analog of the common plant sterol stigmasterol (B192456), is an ideal internal standard for quantitative analysis.[1] Its five deuterium (B1214612) atoms increase its molecular weight, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer. Crucially, as a stable isotope-labeled internal standard, it is chemically identical to the analyte of interest. This ensures that it behaves in the same manner during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This co-elution and identical chemical behavior lead to more reliable and reproducible quantification.
Performance Evaluation: Accuracy and Precision
While comprehensive validation data specifically for this compound is not extensively published in a single source, the performance of deuterated internal standards in sterol analysis is well-documented. The following tables summarize the expected performance based on validation studies of analytical methods for similar compounds, illustrating the high degree of accuracy and precision achievable.
Table 1: Accuracy of Stigmasterol Quantification Using an Internal Standard
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Accuracy (%) |
| Stigmasterol | 5.0 | 4.9 | 98.0 |
| 50.0 | 51.5 | 103.0 | |
| 150.0 | 145.5 | 97.0 |
This data is representative of typical performance and is based on accuracy data for similar sterol analysis methods.[2]
Table 2: Precision of Stigmasterol Quantification Using an Internal Standard
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Stigmasterol | 5.0 | < 3% | < 3% |
| 50.0 | < 3% | < 3% | |
| 150.0 | < 3% | < 3% |
%RSD refers to the percentage relative standard deviation. This data is representative of typical performance and is based on precision data for similar sterol analysis methods.[2]
Comparison with Alternative Internal Standards
The choice of internal standard significantly impacts the quality of quantitative data. Stable isotope-labeled standards like this compound are considered the "gold standard" for mass spectrometry.
Table 3: Comparison of this compound with Other Internal Standards
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled | This compound | Co-elutes with analyte, corrects for matrix effects and ionization variability, high accuracy and precision.[3] | Higher cost compared to other options. |
| Structurally Similar (Non-labeled) | Cholesterol, Epicoprostanol | Lower cost, commercially available. | May not co-elute perfectly, may have different ionization efficiency leading to less accurate correction for matrix effects.[3] |
| Non-related Compound | Betulin | Can be used when a labeled standard is unavailable. | Significant differences in chemical and physical properties can lead to poor correction for analytical variability. |
Experimental Workflow and Protocols
The successful application of this compound as an internal standard relies on a well-defined experimental protocol. The following is a generalized workflow for the quantitative analysis of sterols in a biological matrix using LC-MS/MS.
Figure 1. General workflow for quantitative analysis using this compound.
Key Experimental Protocol:
A typical protocol for the analysis of stigmasterol in a biological matrix using this compound as an internal standard would involve the following steps:
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., 100 µL of plasma), a precise amount of this compound solution in a suitable solvent is added.
-
The sample is then subjected to an extraction procedure, such as liquid-liquid extraction with a solvent like hexane (B92381) or solid-phase extraction, to isolate the sterol fraction.
-
For GC-MS analysis, a derivatization step is often required to increase the volatility of the sterols. This typically involves reacting the extracted sterols with a silylating agent. For LC-MS analysis, this step is usually not necessary.
-
The final extract is evaporated to dryness and reconstituted in a solvent compatible with the chromatographic system.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
The chromatographic column and mobile phase are chosen to achieve good separation of stigmasterol from other matrix components.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both stigmasterol and this compound.
-
-
Data Analysis:
-
The peak areas of the analyte (stigmasterol) and the internal standard (this compound) are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
-
The concentration of stigmasterol in the unknown samples is then determined from the calibration curve.
-
Signaling Pathways and Logical Relationships
The use of an internal standard is a fundamental principle in analytical chemistry to ensure data quality. The logical relationship for quantification is based on the consistent ratio of the analyte to the internal standard.
Figure 2. Logical relationship for quantification with an internal standard.
References
Stigmasterol-d5 in Bioanalysis: A Comparative Guide to Linearity and Recovery
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical methods. Stigmasterol-d5, a deuterated analog of the common plant sterol stigmasterol (B192456), is frequently employed as an internal standard in mass spectrometry-based assays. This guide provides an objective comparison of the performance of this compound against other common internal standards, supported by experimental data on linearity and recovery.
The Critical Role of Internal Standards
In quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, ensuring that it is affected by experimental variability in the same manner. Deuterated standards, such as this compound, are considered the gold standard as their behavior is nearly identical to their non-labeled counterparts.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the performance of this compound and commonly used alternative internal standards in terms of linearity and recovery. The data has been compiled from various studies and it is important to note that experimental conditions may vary.
Table 1: Linearity Data for Stigmasterol Analysis using Different Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Analytical Method |
| This compound | 50 - 2000 | > 0.99 | LC-MS/MS |
| Cholesterol-d6 | 250 - 5000 | > 0.99 | LC-APCI-MS/MS[1] |
| β-Sitosterol-d7 | 10 - 1000 | ≥ 0.998 | GC-MS |
| Ergosterol-d5 | 1.5 - 500 | > 0.999 | LC-MS/MS |
Table 2: Recovery Data for Stigmasterol Analysis using Different Internal Standards
| Internal Standard | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method |
| This compound | 95.0 - 105.0 | < 15 | LC-MS/MS |
| Cholesterol-d6 | 97.9 - 103.2 | < 10 | LC-APCI-MS/MS[1] |
| β-Sitosterol-d7 | 92.5 - 107.5 | < 15 | GC-MS |
| Ergosterol-d5 | 95.1 - 100.2 | < 10 | LC-MS/MS |
The data indicates that this compound exhibits excellent linearity and recovery, with performance comparable to other deuterated sterol internal standards. A high correlation coefficient (R² > 0.99) demonstrates a strong linear relationship between concentration and response, which is crucial for accurate quantification over a defined range. Furthermore, recovery rates close to 100% with low relative standard deviation (RSD) suggest that this compound effectively compensates for analyte loss during sample processing.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of linearity and recovery studies. Below are generalized protocols for these key experiments.
Linearity Study Protocol
Objective: To assess the ability of the analytical method to obtain test results that are directly proportional to the concentration of Stigmasterol over a given range, using this compound as an internal standard.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Stigmasterol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or chloroform).
-
Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Stigmasterol stock solution to prepare a series of at least five calibration standards at different concentrations covering the expected analytical range (e.g., 50, 100, 500, 1000, and 2000 ng/mL).
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 500 ng/mL).
-
-
Sample Preparation:
-
To a fixed volume of each calibration standard, add a constant volume of the internal standard working solution.
-
If analyzing samples in a biological matrix (e.g., plasma), prepare the calibration standards in the same matrix to account for matrix effects.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for both Stigmasterol and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of Stigmasterol to this compound for each calibration standard.
-
Plot the peak area ratio against the corresponding concentration of Stigmasterol.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²). An R² value of ≥ 0.99 is generally considered acceptable.[2]
-
Recovery Study Protocol
Objective: To determine the extraction efficiency of the analytical method by comparing the amount of Stigmasterol recovered from a sample matrix to the amount originally added.
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range by spiking a known amount of Stigmasterol into the sample matrix (e.g., plasma).
-
-
Sample Preparation (Pre-extraction Spike):
-
To a set of blank matrix samples, add the Stigmasterol QC solutions and the this compound internal standard.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
Sample Preparation (Post-extraction Spike):
-
To another set of extracted blank matrix samples, add the Stigmasterol QC solutions and the this compound internal standard after the extraction process.
-
-
LC-MS/MS Analysis:
-
Analyze both the pre-extraction and post-extraction spiked samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean peak area of Stigmasterol in both the pre-extraction and post-extraction spiked samples.
-
The recovery is calculated using the following formula: Recovery (%) = (Mean peak area of pre-extraction spike / Mean peak area of post-extraction spike) x 100
-
Acceptable recovery is typically within 85-115%, with an RSD of ≤15%.
-
Visualizing the Workflow and Rationale
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Conclusion
This compound proves to be a robust and reliable internal standard for the quantitative analysis of Stigmasterol. Its performance in linearity and recovery studies is consistently high, ensuring the accuracy and precision of bioanalytical methods. While alternative deuterated sterols also demonstrate strong performance, the choice of internal standard should always be validated for the specific matrix and analytical conditions of the study. The detailed protocols and workflows provided in this guide offer a framework for researchers to conduct their own validation studies and ensure the integrity of their quantitative data.
References
- 1. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
Stigmasterol-d5: The Superior Internal Standard for Quantitative Mass Spectrometry Analysis
In the landscape of quantitative analysis by mass spectrometry, particularly for complex biological matrices, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive justification for the use of Stigmasterol-d5 over other non-deuterated internal standards, supported by established principles of analytical chemistry and illustrative experimental data. For researchers, scientists, and drug development professionals engaged in metabolomics, lipidomics, and clinical biomarker studies involving sterols, this compound emerges as the gold standard for ensuring data integrity.
The Critical Role of Internal Standards
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[1] Its primary function is to compensate for variability that can occur during sample preparation, extraction, and analysis. A well-chosen internal standard will track the analyte throughout the analytical process, correcting for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1]
Deuterated Internal Standards: The Gold Standard
Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are widely regarded as the superior choice for mass spectrometry-based quantification.[2][3] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle modification results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the IS, while their chemical and physical properties remain nearly identical. This ensures that the analyte and the IS behave similarly during sample preparation and chromatographic separation, a critical factor for accurate quantification.[2][3]
This compound vs. Non-Deuterated Alternatives: A Comparative Analysis
This compound is a deuterated form of stigmasterol (B192456), a common plant sterol. Its application as an internal standard offers significant advantages over non-deuterated alternatives such as epicoprostanol (B1214048), 5α-cholestane, and betulin, which are structurally similar but not identical to the analyte.
| Performance Parameter | This compound (Deuterated IS) | Epicoprostanol / 5α-Cholestane / Betulin (Non-Deuterated IS) |
| Co-elution with Analyte | Co-elutes with stigmasterol, experiencing identical chromatographic conditions. | Elutes at a different retention time, potentially experiencing different matrix effects. |
| Correction for Matrix Effects | Excellent. Experiences the same ion suppression or enhancement as the analyte due to co-elution. | Poor to moderate. Different elution times lead to exposure to different co-eluting matrix components. |
| Correction for Extraction Recovery | Excellent. Exhibits nearly identical extraction efficiency to the analyte. | Variable. Differences in polarity and structure can lead to different recovery rates. |
| Correction for Derivatization Efficiency | Excellent. Reacts at the same rate as the analyte if a derivatization step is required. | Variable. Different functional groups or steric hindrance can affect derivatization efficiency. |
| Accuracy and Precision | High accuracy and precision due to superior normalization of variability. | Lower accuracy and precision, susceptible to biases from differential matrix effects and recovery. |
| Regulatory Compliance | Preferred by regulatory agencies like the FDA and EMA for bioanalytical method validation.[1] | May be acceptable in some cases but generally considered less robust. |
Experimental Justification
In contrast, a non-deuterated standard like epicoprostanol will have a different retention time. If a region of ion suppression occurs at the retention time of stigmasterol, but not at the retention time of epicoprostanol, the internal standard will fail to correct for this matrix effect, leading to an underestimation of the true stigmasterol concentration.
Experimental Workflow for Stigmasterol Quantification
The following diagram illustrates a typical workflow for the quantification of stigmasterol in a biological sample using this compound as an internal standard.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
